molecular formula C42H65NO16 B3028363 Fmoc-NH-PEG12-CH2CH2COOH CAS No. 1952360-91-6

Fmoc-NH-PEG12-CH2CH2COOH

Cat. No.: B3028363
CAS No.: 1952360-91-6
M. Wt: 840.0 g/mol
InChI Key: JYNHRDJTWNEGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-NH-PEG12-CH2CH2COOH is a useful research compound. Its molecular formula is C42H65NO16 and its molecular weight is 840.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNHRDJTWNEGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1952360-91-6
Record name (Fmoc-amino)-PEG12-C2-Carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Application of Fmoc-NH-PEG12-CH2CH2COOH in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG12-CH2CH2COOH is a heterobifunctional linker of significant interest in the field of targeted protein degradation. Its unique chemical architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 12-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid, makes it an invaluable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the role and application of this compound in PROTAC research and development. We will delve into its chemical properties, its critical function in modulating the physicochemical and pharmacokinetic properties of PROTACs, and its impact on the efficacy of target protein degradation. This guide will further present a detailed, representative experimental protocol for the synthesis of a PROTAC utilizing this linker, alongside a summary of relevant quantitative data and visual diagrams to elucidate key concepts and workflows.

Introduction to this compound: A Versatile PROTAC Linker

This compound is a chemical entity purpose-built for bioconjugation, finding its primary application as a linker in the construction of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These chimeric molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker is not merely a passive spacer but plays a crucial role in the overall efficacy of the PROTAC. The 12-unit PEG chain of this compound imparts several desirable properties to the resulting PROTAC molecule:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules, which is critical for their biological activity and formulation.

  • Improved Cell Permeability: By modulating the overall physicochemical properties, the PEG linker can influence the ability of the PROTAC to traverse the cell membrane and reach its intracellular target.

  • Optimization of Ternary Complex Formation: The length and flexibility of the PEG12 linker are critical in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This spatial arrangement is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

The terminal functional groups of this compound allow for a controlled, sequential synthesis of the PROTAC. The carboxylic acid can be activated to form an amide bond with an amine-containing ligand (either for the POI or the E3 ligase). Subsequently, the Fmoc protecting group on the other end can be removed under mild basic conditions to reveal a primary amine, which can then be coupled to the second ligand.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase combination. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The following tables summarize findings from studies on the impact of PEG linker length on the degradation of various target proteins. While these studies may not have used the exact this compound linker, the data for PROTACs with 12-unit PEG chains provide valuable insights into the expected performance.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

PROTAC ComponentLinker Length (PEG units)DC50 (nM)Dmax (%)Cell Line
JQ1-Pomalidomide4<1>9022Rv1
JQ1-Pomalidomide82.5>9022Rv1
JQ1-Pomalidomide 12 5 >90 22Rv1

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Effect of PEG Linker Length on BCR-ABL Degradation

PROTAC ComponentLinker Length (PEG units)DC50 (nM)Dmax (%)Cell Line
Dasatinib-Pomalidomide410~80K562
Dasatinib-Pomalidomide85~85K562
Dasatinib-Pomalidomide 12 2.7 91.2 K562

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Experimental Protocols

This section provides a representative protocol for the synthesis of a PROTAC using this compound. This protocol is a generalized guide and may require optimization for specific target and E3 ligase ligands.

Synthesis of a PROTAC: A Step-by-Step Guide

This protocol outlines the synthesis of a hypothetical PROTAC where an amine-containing E3 ligase ligand is first coupled to the carboxylic acid of the linker, followed by deprotection of the Fmoc group and coupling to a carboxylic acid-containing POI ligand.

Materials and Reagents:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • Carboxylic acid-functionalized POI ligand (e.g., JQ1 derivative)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Solvents for purification (e.g., acetonitrile, water)

  • Reverse-phase HPLC system for purification

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add a coupling agent such as DCC (1.2 eq) or HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Fmoc-protected Linker-E3 Ligase Ligand conjugate.

Step 2: Fmoc Deprotection

  • Dissolve the purified Fmoc-protected Linker-E3 Ligase Ligand conjugate in a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and piperidine under high vacuum.

  • The resulting amine-Linker-E3 Ligase Ligand conjugate can be used in the next step without further purification.

Step 3: Coupling of POI Ligand

  • Dissolve the amine-Linker-E3 Ligase Ligand conjugate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

  • Add a coupling agent (DCC or HATU, 1.2 eq) and a base (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Western Blot Protocol for Assessing Protein Degradation
  • Cell Culture and Treatment: Plate cells in a suitable multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Visualizing the Process: Diagrams

To better understand the processes involved in PROTAC synthesis and action, the following diagrams, generated using the Graphviz DOT language, illustrate the key synthetic pathway and the mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligand Coupling cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: POI Ligand Coupling Fmoc_Linker Fmoc-NH-PEG12-COOH Coupling1 Coupling Reaction (HATU, DIPEA) Fmoc_Linker->Coupling1 E3_Ligand Amine-E3 Ligand E3_Ligand->Coupling1 Fmoc_Linker_E3 Fmoc-Linker-E3 Ligand Coupling1->Fmoc_Linker_E3 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Linker_E3->Deprotection Amine_Linker_E3 Amine-Linker-E3 Ligand Deprotection->Amine_Linker_E3 Coupling2 Coupling Reaction (HATU, DIPEA) Amine_Linker_E3->Coupling2 POI_Ligand COOH-POI Ligand POI_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC_Mechanism_of_Action PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, featuring a flexible and hydrophilic PEG12 spacer and orthogonal protecting groups, facilitates the rational design and synthesis of effective PROTAC molecules. The strategic use of this linker allows for the fine-tuning of the physicochemical and pharmacokinetic properties of PROTACs, ultimately leading to enhanced degradation of disease-causing proteins. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the successful application of this compound in the development of novel protein degraders. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile linkers like this compound will undoubtedly continue to grow.

The Role of the PEG12 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development. Central to this technology is the chemical linker that connects the constituent parts. Far from being a simple tether, the linker's properties critically influence the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG). This guide provides an in-depth technical overview of the role of discrete PEG12 spacers—chains composed of 12 ethylene glycol units—in the design and performance of advanced bioconjugates.[1][2]

Core Functions of the PEG12 Spacer

A discrete PEG12 spacer is a monodisperse compound with a defined chain length, offering uniformity and batch-to-batch consistency crucial for therapeutic applications.[3] Its unique combination of hydrophilicity, flexibility, and defined length addresses several key challenges in bioconjugate development.[2]

  • Enhanced Solubility and Stability: Many potent therapeutic payloads, such as cytotoxic agents used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic. This poor water solubility can lead to aggregation, reducing efficacy and stability. The hydrophilic ethylene glycol units of a PEG12 spacer increase the overall water solubility of the conjugate, preventing aggregation and improving its formulation properties.[1][3]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is well-known to alter the pharmacokinetic profile of a biomolecule.[4] The PEG12 spacer increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend its circulation half-life.[3] This often leads to improved drug exposure at the target site. A study on ADCs with a pendant-shaped linker containing two 12-unit PEG chains showed slower plasma clearance rates compared to those with a linear 24-unit PEG oligomer.[5]

  • Reduced Immunogenicity: The PEG12 spacer creates a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or adjacent linker components, reducing the risk of an adverse immune response.[1][3]

  • Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG12 spacer provides critical spatial separation between the conjugated molecules. This is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1][2] This spacing also ensures the payload is accessible to its target once the bioconjugate reaches its destination.

Quantitative Impact of PEG12 Spacers

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. A PEG12 unit provides an intermediate length that often balances flexibility, solubility, and steric effects.

Table 1: Effect of PEG12 Spacer on Drug-to-Antibody Ratio (DAR)

The inclusion of a PEG12 spacer can influence the efficiency of the conjugation reaction itself, thereby affecting the final drug-to-antibody ratio (DAR), a critical quality attribute for ADCs.

Antibody Conjugation SiteLinker-Payload TypeCleavable TriggerWithout PEG Spacer (Avg. DAR)With PEG12 Spacer (Avg. DAR)Reference
CysteineDTPM-DrugVal-Ala (more hydrophobic)1.43.0[6]
CysteineDTPM-DrugVal-Cit (less hydrophobic)3.82.7[6]

As demonstrated in the table, incorporating a PEG12 spacer had opposite effects on the DAR for two different cleavable triggers, highlighting the complex interplay between the hydrophobicity of the linker-payload and the conjugation efficiency.[6]

Table 2: General Effects of PEG Spacer Length on Bioconjugate Properties
PropertyEffect of Increasing PEG Spacer LengthRationaleReferences
Solubility Generally IncreasesPEG is hydrophilic, improving the overall solubility of the conjugate, especially with hydrophobic payloads.[3][7]
Pharmacokinetics Generally Increases Circulation Half-LifeIncreased hydrodynamic size reduces renal clearance.[3][4][8]
Cellular Uptake Variable / Can DecreaseWhile providing benefits, excessive PEGylation can sometimes hinder passive diffusion across cell membranes or interfere with receptor binding.[9][10]
Binding Affinity Can be OptimizedAn optimal spacer length is required to prevent steric hindrance without being so long as to mask the binding site.[10]
Immunogenicity Generally DecreasesThe "shielding" effect of the PEG chain masks potential immunogenic sites.[1][3]

Applications in Advanced Bioconjugates

The properties imparted by PEG12 spacers make them integral components in cutting-edge therapeutic modalities like ADCs and PROTACs.[11][12]

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG12 spacer is often incorporated into the linker connecting a potent cytotoxic drug to a monoclonal antibody. This enhances the solubility and stability of the ADC, allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, and improves its pharmacokinetic profile.[3][5] The spacer ensures the drug does not interfere with the antibody's ability to bind to its target antigen on cancer cells.[13]

ADC_Mechanism cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC ADC with PEG12 Spacer Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Death Apoptosis / Cell Death Payload->Death 5. Binds Target (e.g., DNA, Tubulin)

Mechanism of action for a typical antibody-drug conjugate (ADC).
PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[7][9] The linker connecting the POI-binding ligand and the E3-binding ligand is critical. A flexible, hydrophilic PEG12 linker acts as a "conformational shock absorber," allowing the two ends of the PROTAC to independently and optimally bind their respective protein partners, facilitating the formation of a stable and productive ternary complex.[7][]

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC with PEG12 Linker POI->PROTAC binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds polyUb_POI Poly-ubiquitinated POI Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome polyUb_POI->Proteasome 2. Recognition Proteasome->PROTAC 4. Release & Recycling Degradation Degraded Peptides Proteasome->Degradation 3. Degradation

Mechanism of action for a PROTAC protein degrader.

Experimental Protocols

Successful bioconjugation requires robust and well-defined protocols. The following sections detail common methodologies for creating and characterizing PEG12-bioconjugates.

Protocol 1: NHS-Ester-PEG12 Conjugation to Primary Amines

This protocol describes the conjugation of a PEG12 linker activated with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein or antibody.[15]

Materials:

  • Protein/antibody of interest

  • NHS-Ester-PEG12 linker

  • Amine-free buffer (e.g., 1x PBS, pH 7.2-8.5)[16][17]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free buffer to a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), exchange it into an amine-free buffer via dialysis or desalting.[18][19]

  • Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG12 in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL. Do not store the linker in solution due to the rapid hydrolysis of the NHS ester.[18][19]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG12-NHS ester to the protein solution. The final concentration of organic solvent should not exceed 10%.[16][19]

  • Incubation: Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[18]

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to react with and deactivate any excess NHS-ester linker. Incubate for 15-30 minutes.

  • Purification: Remove unreacted linker, quenched linker, and other byproducts by SEC or dialysis to obtain the purified bioconjugate.[1]

Experimental_Workflow A 1. Prepare Protein in Amine-Free Buffer (e.g., PBS pH 8.0) C 3. Conjugation (Add Linker to Protein, Incubate RT, 1 hr) A->C B 2. Dissolve NHS-Ester-PEG12 in DMSO B->C D 4. Quench Reaction (e.g., Tris Buffer) C->D E 5. Purify Conjugate (SEC or Dialysis) D->E F 6. Characterize (HPLC, MS, SDS-PAGE) E->F

General workflow for NHS-Ester-PEG12 conjugation to a protein.
Protocol 2: Maleimide-PEG12 Conjugation to Thiols (Sulfhydryls)

This protocol is for site-specific conjugation to free thiol groups, such as those on cysteine residues.

Materials:

  • Thiol-containing biomolecule (protein, peptide)

  • Maleimide-PEG12 linker

  • Thiol-free buffer (e.g., PBS with EDTA, pH 6.5-7.5)[20]

  • (Optional) Reducing agent like TCEP or DTT if reducing disulfide bonds is necessary[21]

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Purification system (SEC, dialysis)

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in a degassed, thiol-free buffer. If targeting cysteines involved in disulfide bonds, first reduce the protein with a 10-fold molar excess of TCEP for 30 minutes, then remove the reducing agent via a desalting column.[21]

  • Linker Preparation: Dissolve the Maleimide-PEG12 linker in DMSO or DMF to create a stock solution (e.g., 100 mg/mL).[22][23]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the biomolecule solution.[20][23]

  • Incubation: Mix gently and incubate at room temperature for 2-4 hours or at 4°C overnight in an oxygen-free environment (e.g., flushed with nitrogen or argon) to prevent re-oxidation of thiols.[21][22][23]

  • Quenching: Add a quenching reagent like free cysteine at a concentration several times higher than the initial maleimide concentration to cap any unreacted maleimide groups.[]

  • Purification: Purify the conjugate using SEC or dialysis to remove excess reagents.[20]

Protocol 3: Characterization of PEG12-Bioconjugates

Characterization is essential to confirm successful conjugation, determine the drug-to-antibody ratio (DAR), and assess the purity and stability of the final product.

Methods:

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): Used to assess purity and detect the formation of aggregates. The PEGylated conjugate will have a shorter retention time than the unconjugated biomolecule due to its larger hydrodynamic radius.[25]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate species with different levels of PEGylation or drug loading.

  • Mass Spectrometry (MS):

    • Intact Mass Analysis (e.g., LC-Q-TOF MS): Deconvoluted mass spectra are used to determine the molecular weight of the conjugate and calculate the average DAR.[26][27]

    • Peptide Mapping (LC-MS/MS): After enzymatic digestion (e.g., with trypsin), this method can identify the specific sites of conjugation on the protein. However, traditional methods can be challenging, and specialized techniques may be required for accurate site-occupancy quantification.[28][29]

  • SDS-PAGE: A simple method to visually confirm an increase in molecular weight post-conjugation.[]

Conclusion

The PEG12 spacer is a powerful and versatile tool in the field of bioconjugation. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, pharmacokinetics, and steric hindrance.[1][2] Its intermediate length offers a crucial balance of properties that can be fine-tuned for specific applications, from enhancing the therapeutic index of ADCs to enabling the catalytic mechanism of PROTACs. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG12 technology in creating the next generation of advanced therapeutics and research tools.

References

An In-depth Technical Guide to the Mechanism of Action of Fmoc Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of bioconjugation, drug delivery, and peptide synthesis, the precise and controlled linkage of molecules is paramount. Fmoc (9-fluorenylmethoxycarbonyl) protected Polyethylene Glycol (PEG) linkers have emerged as indispensable tools, offering a versatile platform for the covalent attachment of molecules. These bifunctional linkers feature a base-labile Fmoc protecting group at one terminus and a reactive functional group at the other, separated by a hydrophilic PEG spacer. This design allows for a two-step conjugation strategy: selective deprotection of the amine followed by reaction with a target molecule.

The PEG component of the linker imparts favorable physicochemical properties to the resulting conjugate, such as enhanced aqueous solubility, increased stability, and reduced immunogenicity.[1][2] The Fmoc group, conversely, provides a temporary shield for a primary amine, which can be efficiently removed under mild basic conditions, a critical feature for preserving the integrity of sensitive biomolecules.[3] This guide provides a comprehensive overview of the mechanism of action of Fmoc protected PEG linkers, their applications, and detailed experimental considerations.

The Core Mechanism: Fmoc Deprotection

The utility of Fmoc protected PEG linkers hinges on the selective and efficient removal of the Fmoc group to unveil a reactive primary amine. This deprotection is a base-catalyzed elimination reaction, typically following an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.

The process can be broken down into two key steps:

  • Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton on the β-carbon (C9) of the fluorenyl group.[4] The electron-withdrawing nature of the fluorene ring system enhances the acidity of this proton, allowing for its removal by a relatively weak base.[4]

  • β-Elimination: The resulting carbanion is unstable and undergoes rapid β-elimination. This leads to the cleavage of the C-O bond of the carbamate, releasing the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[4]

  • Dibenzofulvene Scavenging: The liberated dibenzofulvene is a reactive electrophile that can undergo Michael addition with nucleophiles, including the newly deprotected amine. To prevent this undesired side reaction, the deprotection is carried out in the presence of an excess of a nucleophilic scavenger, which is typically the base used for deprotection itself (e.g., piperidine). The scavenger traps the DBF to form a stable adduct.[5][6]

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected PEG Linker cluster_1 Base (e.g., Piperidine) cluster_2 Deprotection Steps cluster_3 Products Fmoc_PEG Fmoc-NH-PEG-R Proton_Abstraction Proton Abstraction Fmoc_PEG->Proton_Abstraction 1. Base abstracts proton Base B: Base->Proton_Abstraction DBF_Scavenging DBF Scavenging Base->DBF_Scavenging Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination 2. Formation of carbanion and subsequent elimination Beta_Elimination->DBF_Scavenging 3. Dibenzofulvene (DBF) is trapped Deprotected_Linker H₂N-PEG-R Beta_Elimination->Deprotected_Linker CO2 CO₂ Beta_Elimination->CO2 DBF_Adduct DBF-Base Adduct DBF_Scavenging->DBF_Adduct Fmoc_Deprotection_Protocol start Start: Fmoc-NH-PEG-Resin swell 1. Swell resin in DMF (30 min) start->swell wash1 2. Wash with DMF (3x) swell->wash1 deprotect 3. Add 20% Piperidine in DMF (7-10 min) wash1->deprotect wash2 4. Wash with DMF (5-7x) deprotect->wash2 test 5. Optional: Kaiser Test wash2->test end End: H₂N-PEG-Resin test->end Positive result NHS_Ester_Conjugation cluster_linker Linker Preparation cluster_protein Protein Preparation deprotect 1. Fmoc deprotection of Fmoc-PEG-NHS ester dissolve_linker 2. Dissolve H₂N-PEG-NHS ester in DMSO deprotect->dissolve_linker conjugate 4. Mix protein and activated linker dissolve_linker->conjugate protein_buffer 3. Protein in amine-free buffer (pH 7.2-8.5) protein_buffer->conjugate incubate 5. Incubate (1-2h RT or O/N 4°C) conjugate->incubate quench 6. Quench with Tris buffer incubate->quench purify 7. Purify (SEC or dialysis) quench->purify characterize 8. Characterize conjugate purify->characterize

References

The Core Principles of Utilizing Fmoc-NH-PEG12-CH2CH2COOH in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing targeted protein degradation. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3] Among the diverse array of linker options, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design. This guide focuses on the basic principles of using a specific and widely employed PEG linker, Fmoc-NH-PEG12-CH2CH2COOH, in the development of PROTACs.

The Fundamental Role of the PEG Linker in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units, which confer a unique and advantageous set of properties to PROTAC molecules.[2] The primary functions of the PEG linker include:

  • Enhancing Solubility and Physicochemical Properties: PROTACs are often large and lipophilic, leading to poor aqueous solubility and challenges in formulation and bioavailability.[4] The hydrophilic nature of the PEG chain significantly improves the water solubility of the resulting PROTAC.[5] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, fostering favorable interactions with aqueous environments.[4]

  • Optimizing Ternary Complex Formation: The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[3] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker can lead to an unstable or unproductive complex where efficient ubiquitin transfer cannot occur.[4] The 12-unit ethylene glycol chain of this compound provides a significant length that can be advantageous for spanning the distance between the POI and the E3 ligase.

  • Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers can be beneficial.[4] PEG linkers can adopt folded conformations, which may shield the PROTAC's polar surface area, creating a more compact and less polar structure that can more readily traverse the cell membrane.[4][6] However, excessive PEGylation can also reduce cellular uptake, necessitating careful optimization of the linker length.[4]

The Specific Utility of this compound

This compound is a bifunctional linker that offers key features for the modular synthesis of PROTACs:

  • Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the terminal amine.[7] This allows for the selective deprotection of the amine under mild basic conditions, typically using piperidine in DMF, enabling the subsequent coupling of this end of the linker to a carboxylic acid on either the POI ligand or the E3 ligase ligand.[8][9]

  • Terminal Carboxylic Acid: The other end of the linker possesses a carboxylic acid group. This functional group can be activated (e.g., using HATU or EDC) to react with an amine group on the other binding ligand, forming a stable amide bond.[7][10]

  • PEG12 Spacer: The 12-unit polyethylene glycol chain provides a substantial and flexible spacer, contributing to the aforementioned benefits of enhanced solubility and potential for optimal ternary complex formation.

Quantitative Data on PEG Linkers in PROTACs

The length of the PEG linker has a profound impact on the physicochemical properties and degradation efficiency of PROTACs. The following tables summarize representative data illustrating these effects.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of PROTACs

PROTAC Linker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable Bonds
Alkyl ~7864.2165.241118
PEG2 ~8323.5174.541222
PEG4 ~9192.8193.041430
PEG8 ~10951.4230.441846
PEG12 ~12710.0267.842262

Data is illustrative and compiled from various sources in the literature.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of a Hypothetical PROTAC

PROTAC Linker CompositionDC50 (nM)Dmax (%)Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)
PEG4 850451.2
PEG6 21078-
PEG8 75922.5
PEG10 95893.1
PEG12 350652.8

This table presents a hypothetical case study to illustrate the typical trend observed in linker optimization experiments.[11][12] DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol describes a general strategy for synthesizing a PROTAC by coupling a POI ligand (with a free amine) and an E3 ligase ligand (with a free carboxylic acid) to the this compound linker.

Step 1: Coupling of POI Ligand to the Linker

  • Activation of the Linker's Carboxylic Acid: Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base, for instance, DIPEA (2.4 equivalents), and stir the mixture at room temperature for 15-30 minutes.

  • Amide Bond Formation: To the activated linker solution, add the POI ligand containing a free amine group (1 equivalent) dissolved in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting Fmoc-protected intermediate by column chromatography.

Step 2: Fmoc Deprotection

  • Deprotection Reaction: Dissolve the purified Fmoc-protected intermediate in DMF. Add a 20% solution of piperidine in DMF.

  • Reaction Time: Stir the mixture at room temperature for 30 minutes to 2 hours. The deprotection is typically rapid.[9]

  • Removal of Reagents: Concentrate the reaction mixture under vacuum to remove the piperidine and DMF. The crude product can be purified by chromatography or used directly in the next step if sufficiently pure.

Step 3: Coupling of E3 Ligase Ligand

  • Activation of E3 Ligase Ligand's Carboxylic Acid: In a separate flask, dissolve the E3 ligase ligand containing a free carboxylic acid (1 equivalent) and a coupling agent like HATU (1 equivalent) in anhydrous DMF. Add DIPEA (2 equivalents) and stir at room temperature for 15-30 minutes.

  • Final Amide Bond Formation: Add the deprotected amine intermediate from Step 2, dissolved in anhydrous DMF, to the activated E3 ligase ligand solution.

  • Reaction and Purification: Stir the reaction at room temperature overnight and monitor by LC-MS. Upon completion, perform an aqueous work-up as described in Step 1 and purify the final PROTAC product by preparative HPLC.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[4]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with various concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to one protein and the subsequent binding of the second protein to form the ternary complex.

  • Biolayer Interferometry (BLI): Similar to SPR, BLI can be used to study the formation of the ternary complex in real-time. It is a higher throughput technique than ITC.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the binary and ternary interactions. It can also determine the stoichiometry of binding.

  • NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the POI and the E3 ligase within the cell upon PROTAC treatment.[13]

Visualizations

The following diagrams, generated using the Graphviz (DOT language), illustrate key concepts in PROTAC development and function.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Mediates Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

BRD4_Signaling cluster_0 BRD4-c-MYC Signaling Pathway and PROTAC Intervention BRD4 BRD4 pTEFb p-TEFb BRD4->pTEFb Recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds cMYC_Gene c-MYC Gene pTEFb->cMYC_Gene Activates Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes PROTAC BRD4-Targeting PROTAC PROTAC->BRD4 Induces Degradation

Caption: BRD4-c-MYC signaling and PROTAC intervention.

PROTAC_Workflow cluster_0 Iterative PROTAC Design and Evaluation Workflow Start Start: Identify POI and E3 Ligase Design Design PROTAC Library (Vary Linker Length/Composition) Start->Design Synthesis Synthesize PROTACs Design->Synthesis Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Synthesis->Degradation_Assay Decision1 Potent Degradation? Degradation_Assay->Decision1 Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, NanoBRET) Decision1->Ternary_Complex_Assay No Lead_Candidate Lead Candidate Identified Decision1->Lead_Candidate Yes Cell_Permeability_Assay Cell Permeability Assay Ternary_Complex_Assay->Cell_Permeability_Assay Optimization Optimize Linker and Ligands Cell_Permeability_Assay->Optimization Optimization->Design

Caption: Iterative workflow for PROTAC development.

Conclusion

The linker is a pivotal component in the design of efficacious PROTACs, and PEG-based linkers like this compound offer a versatile and powerful tool for their construction. By providing a balance of hydrophilicity, flexibility, and synthetic tractability, these linkers enable the fine-tuning of PROTAC properties to achieve potent and selective protein degradation. A systematic approach to linker design, involving the synthesis and evaluation of a range of linker lengths and compositions, is crucial for the successful development of novel protein-degrading therapeutics. The experimental protocols and data presented in this guide provide a foundational framework for researchers to embark on the rational design and optimization of the next generation of PROTACs.

References

An In-depth Technical Guide to Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Fmoc Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1][2] Introduced by Carpino in 1972, the Fmoc group serves as a temporary shield for the Nα-amino group of an amino acid.[3] Its primary advantage lies in its base lability, allowing for its removal under mild basic conditions that are orthogonal to the acid-labile side-chain protecting groups and resin linkers (the "Fmoc/tBu strategy").[4][5] This orthogonality is crucial for the integrity of the growing peptide chain, especially for long or sensitive sequences, leading to higher yields and purities.[4][] The efficiency, mildness, and suitability for automation have made the Fmoc strategy the most widely used approach in both academic research and the industrial production of peptide-based therapeutics.[1][2]

The Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process driven by a base-catalyzed β-elimination reaction.[1][][7] This process is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[1]

  • Proton Abstraction: The reaction is initiated when a base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[7][8]

  • β-Elimination: This deprotonation leads to a β-elimination cascade. The resulting intermediate is unstable and rapidly decomposes, releasing the dibenzofulvene (DBF) molecule and a carbamic acid derivative. The carbamic acid promptly decarboxylates to yield the free Nα-amino group on the peptide, ready for the next coupling step.[2][]

A critical function of the secondary amine base is to act as a scavenger for the electrophilic dibenzofulvene (DBF) byproduct.[7] DBF is highly reactive and, if not trapped, can irreversibly alkylate the newly deprotected amine terminus of the peptide.[7] The base reacts with DBF to form a stable adduct, which is then washed away.[1][2]

Fmoc_Deprotection_Mechanism cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination & Scavenging FmocPeptide Fmoc-NH-Peptide-Resin Intermediate Deprotonated Intermediate FmocPeptide->Intermediate + Base Base Piperidine (Base) Intermediate2 Intermediate->Intermediate2 FreeAmine H2N-Peptide-Resin (Free Amine) DBF Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct DBF->Adduct + Scavenger CO2 CO2 Base2 Piperidine (Scavenger) Intermediate2->FreeAmine Decomposes Intermediate2->DBF Intermediate2->CO2

Caption: Mechanism of Fmoc deprotection by a secondary amine base. (Max Width: 760px)

Data Presentation: Reagents and Reaction Kinetics

The choice of base, its concentration, and the reaction time are critical parameters that influence the efficiency of Fmoc deprotection and the potential for side reactions. Piperidine is the most common reagent, but alternatives are used to address specific challenges like peptide aggregation or base-sensitive residues.[9][10]

Table 1: Common Fmoc Deprotection Reagents and Conditions

Reagent Typical Concentration Solvent Typical Reaction Time Notes
Piperidine (PP) 20-50% (v/v)[][9] DMF 2 x 1-5 min[8] The industry standard; highly efficient.[9]
4-Methylpiperidine (4MP) 20% (v/v)[1] DMF 2 x 1-5 min[8] Similar efficiency to piperidine, sometimes preferred for handling.[1]
Piperazine (PZ) 10% (w/v)[1] 9:1 DMF/Ethanol 10 min[1] Less basic; can reduce side reactions like aspartimide formation.[10]

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | < 3 min | Very strong, non-nucleophilic base used for difficult/aggregated sequences. Often used with 2% piperidine as a scavenger.[7][11] |

Table 2: Comparative Deprotection Kinetics

Amino Acid Reagent (Concentration) Time Deprotection Efficiency Reference
Fmoc-Val-OH Piperidine (5%) 3 min >99% [12][13]
Fmoc-Val-OH Piperidine (2%) 5 min 87.9% [13]
Fmoc-L-Leucine-OH 4MP, PP, or PZ (20%) 3 min ~80% [1]
Fmoc-L-Leucine-OH 4MP, PP, or PZ (20%) 7-10 min >95% (no significant difference) [1]
Fmoc-L-Arginine(Pbf)-OH 4MP, PP, or PZ (20%) < 10 min Sub-optimal [1]

| Fmoc-L-Arginine(Pbf)-OH | 4MP, PP, or PZ (20%) | 10 min | Efficient |[1][14] |

Experimental Protocols

Adherence to a robust experimental protocol is essential for achieving complete deprotection and ensuring high peptide purity.

Standard Protocol for Manual Fmoc Deprotection

This protocol is a general guideline for a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF (approx. 10 mL/g of resin) for 30-60 minutes in a suitable reaction vessel.[5]

  • Solvent Wash: Drain the DMF and wash the resin thoroughly with fresh DMF (3 x 10 mL).[5]

  • Initial Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF, 5-10 mL) to the resin. Agitate the mixture gently (e.g., by nitrogen bubbling or rocking) for 3 minutes.[5][15]

  • Drain: Drain the deprotection solution. This fraction contains the highest concentration of the DBF-piperidine adduct and can be collected for UV monitoring.

  • Main Deprotection: Add a fresh aliquot of the deprotection solution (5-10 mL) to the resin. Continue agitation for an additional 10-15 minutes.[5]

  • Final Wash: Drain the deprotection solution and wash the resin extensively to remove all residual piperidine and the DBF-adduct. A typical washing sequence is:

    • DMF (5-6 times)[15]

    • Isopropanol (IPA) or Dichloromethane (DCM) (3 times)

    • DMF (3 times)

  • Confirmation: Before proceeding to the next coupling step, it is advisable to confirm the completion of deprotection using a qualitative or quantitative test.

Protocol for Monitoring Deprotection

A. Quantitative Ninhydrin (Kaiser) Test: This colorimetric test detects the presence of primary amines.[8]

  • Sample Preparation: Collect a small sample of the resin beads (5-10 mg) after the final wash step and place them in a small test tube.[8]

  • Add Reagents: Add one drop of a KCN/Pyridine solution, followed by two drops of a phenol/ethanol solution, and one drop of a ninhydrin/ethanol solution.[8]

  • Heat: Heat the mixture at 100-110°C for 3-5 minutes.[8]

  • Observe: A dark blue color on the beads and in the solution indicates the presence of a free primary amine and successful deprotection. A yellow or faint color suggests incomplete deprotection.[8]

B. UV Spectrophotometry: The DBF-piperidine adduct exhibits strong UV absorbance around 301-302 nm.[8][12] Automated synthesizers use this property to monitor the reaction in real-time. By collecting the deprotection solution and measuring its absorbance, one can quantify the amount of Fmoc group removed and ensure the reaction has gone to completion.[7][8]

Visualizing the SPPS Workflow

Fmoc deprotection is a single, critical stage within the larger cyclical process of solid-phase peptide synthesis.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Cycle->Deprotection Add next AA End Final Deprotection & Cleavage Cycle->End Final AA added

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis. (Max Width: 760px)

Significance in Drug Development and Research

The robustness of the Fmoc strategy is a key enabler for the development of peptide-based therapeutics, which have gained prominence due to their high specificity and potency.[4]

  • High Purity and Yield: The mild conditions of Fmoc deprotection minimize side reactions, such as peptide chain cleavage or modification of sensitive amino acids, which is essential for producing pharmaceutical-grade peptides.[4][]

  • Complexity and Modification: The strategy allows for the synthesis of complex, long-chain peptides and the incorporation of unnatural or modified amino acids, which are often required to enhance drug properties like stability and receptor binding.[4]

  • Reproducibility: The well-controlled and often automated nature of Fmoc SPPS ensures high batch-to-batch consistency, a critical requirement for drug manufacturing and development.[]

Troubleshooting and Considerations

While highly reliable, Fmoc deprotection is not without potential challenges.

  • Incomplete Deprotection: This can occur due to peptide aggregation on the resin, particularly with hydrophobic or poly-alanine sequences.[7] Monitoring the reaction is crucial. If detected, using stronger deprotection reagents like DBU or employing optimized "fast-Fmoc" protocols may be necessary.[7][11]

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to a base-catalyzed side reaction forming a cyclic imide (aspartimide). This can lead to chain termination or the formation of β-peptide linkages. Using less basic deprotection reagents like piperazine or adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress this side reaction.[10][11]

  • Reagent Quality: The deprotection solution should be prepared fresh regularly, as piperidine can degrade. The quality of the solvent (DMF) is also critical to avoid side reactions.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Fmoc-NH-PEG12-CH2CH2COOH to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique in drug development and research. PEGylation can enhance the therapeutic properties of proteins, peptides, and other molecules by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity. This document provides a detailed protocol for the conjugation of Fmoc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEG linker, to primary amines.

The this compound linker contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The carboxylic acid can be activated to react with primary amines on target molecules, such as the lysine residues of proteins or amine-functionalized surfaces, to form a stable amide bond.[1][2] The Fmoc protecting group can be subsequently removed under basic conditions to expose a free amine, allowing for further downstream modifications.[3] The hydrophilic 12-unit PEG spacer enhances the solubility of the conjugate in aqueous media.[1][2]

Key Applications

  • Peptide and Protein Modification: Enhancing the pharmacokinetic properties of therapeutic proteins and peptides.

  • Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

  • Surface Modification: Functionalization of surfaces, nanoparticles, and beads for various biomedical applications.[4]

  • Combinatorial Chemistry: Solid-phase synthesis of complex molecules.

Experimental Protocols

This section details the materials and methods for the successful conjugation of this compound to a primary amine-containing molecule.

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, amine-functionalized surface)

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[5]

  • Coupling Reagents (alternative to EDC/NHS):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DCC (N,N'-Dicyclohexylcarbodiimide)

  • Solvents:

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Buffers:

    • Activation Buffer: 0.1 M MES, pH 4.5-6.0[5]

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5[5][6]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Fmoc Deprotection (optional):

    • 20% Piperidine in DMF[3][7]

  • Purification:

    • Size-exclusion chromatography (SEC) or dialysis system

    • Reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Characterization:

    • Mass Spectrometry (LC-MS)

Protocol 1: Activation of this compound and Conjugation to Primary Amines

This protocol describes a two-step process involving the activation of the carboxylic acid group of the PEG linker followed by conjugation to the primary amine.

1. Reagent Preparation:

  • Equilibrate all reagents to room temperature before use.
  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
  • Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO, or in Activation Buffer immediately before use.
  • Prepare the amine-containing molecule in the appropriate Conjugation Buffer. The concentration should typically be between 2-10 mg/mL.[6]

2. Activation of Carboxylic Acid:

  • In a microcentrifuge tube, dissolve this compound in Activation Buffer.
  • Add EDC and NHS (or Sulfo-NHS) to the PEG linker solution. A typical molar excess is provided in Table 1.
  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation to Primary Amine:

  • Add the activated PEG linker solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal coupling.[5]
  • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized for each specific application (see Table 1 for starting recommendations).
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction:

  • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
  • Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.

5. Purification of the Conjugate:

  • Remove excess PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. The choice of method will depend on the size and properties of the conjugate.
  • For higher purity, RP-HPLC can be employed.

6. Characterization:

  • Confirm the successful conjugation and determine the degree of labeling using LC-MS analysis.

Protocol 2: Optional Fmoc Deprotection

To expose the terminal amine of the PEG linker for further conjugation, the Fmoc protecting group can be removed.

1. Deprotection Solution Preparation:

  • Prepare a 20% (v/v) solution of piperidine in DMF.

2. Deprotection Reaction:

  • Dissolve the purified Fmoc-PEG-conjugated molecule in the 20% piperidine/DMF solution.
  • Incubate for 10-30 minutes at room temperature.[3][7]

3. Purification of the Deprotected Conjugate:

  • Remove the piperidine and the dibenzofulvene-piperidine adduct by SEC or extensive dialysis against the desired buffer.

Data Presentation

The following tables summarize typical reaction parameters for the conjugation of this compound to primary amines. These values should be considered as starting points and may require optimization for specific applications.

Parameter Recommended Range Notes
Molar Ratio (PEG:Amine) 5:1 to 20:1Higher ratios can increase the degree of labeling but may also lead to multiple PEGylations per molecule.
Molar Ratio (EDC:PEG) 1.5:1 to 5:1A slight excess of EDC is typically used to ensure efficient activation.
Molar Ratio (NHS:PEG) 1.5:1 to 5:1NHS or Sulfo-NHS is used to create a more stable amine-reactive intermediate.
Reaction Time (Activation) 15 - 30 minutesLonger activation times are generally not necessary.
Reaction Time (Conjugation) 2 hours - OvernightReaction can be performed at room temperature for faster kinetics or at 4°C to minimize potential degradation of sensitive molecules.
Reaction pH (Activation) 4.5 - 6.0Optimal pH for EDC-mediated activation.[5]
Reaction pH (Conjugation) 7.2 - 8.5Optimal pH for the reaction of NHS esters with primary amines.[5][6]
Temperature 4 - 25 °CLower temperatures are preferred for sensitive biomolecules.
Typical Yield 50 - 90%Yield is highly dependent on the specific reactants and reaction conditions.
Table 1: Recommended Reaction Conditions for Conjugation
Purification Method Purpose Typical Application
Size-Exclusion Chromatography (SEC) Separation based on size.Removal of excess low molecular weight reagents.
Dialysis / Tangential Flow Filtration Buffer exchange and removal of small molecules.Purification of macromolecular conjugates.
Reverse-Phase HPLC (RP-HPLC) High-resolution separation based on hydrophobicity.High-purity isolation of the final conjugate.
Ion-Exchange Chromatography (IEX) Separation based on charge.Separation of species with different degrees of PEGylation.
Table 2: Purification Strategies for PEGylated Conjugates

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization cluster_deprotection 5. Optional: Fmoc Deprotection prep_peg Prepare this compound in DMF/DMSO activation Activate Carboxylic Acid (15-30 min, RT) prep_peg->activation prep_amine Prepare Amine-containing Molecule in Conjugation Buffer conjugation Conjugate to Primary Amine (2h-Overnight, RT or 4°C) prep_amine->conjugation prep_edc_nhs Prepare EDC/NHS in Activation Buffer prep_edc_nhs->activation activation->conjugation quenching Quench Reaction (30 min, RT) conjugation->quenching purify Purify Conjugate (SEC, Dialysis, or HPLC) quenching->purify characterize Analyze Conjugate (LC-MS) purify->characterize deprotect Treat with 20% Piperidine/DMF (10-30 min, RT) purify->deprotect purify_deprotected Purify Deprotected Conjugate deprotect->purify_deprotected

Caption: Experimental workflow for the conjugation of this compound.

reaction_pathway peg_acid Fmoc-NH-PEG12-COOH edc_nhs + EDC / NHS (pH 4.5-6.0) peg_acid->edc_nhs activated_peg Fmoc-NH-PEG12-CO-NHS (Amine-Reactive Intermediate) edc_nhs->activated_peg primary_amine + R-NH2 (pH 7.2-8.5) activated_peg->primary_amine conjugated_product Fmoc-NH-PEG12-CO-NH-R (Stable Amide Bond) primary_amine->conjugated_product piperidine + 20% Piperidine/DMF conjugated_product->piperidine deprotected_product H2N-PEG12-CO-NH-R piperidine->deprotected_product

Caption: Chemical reaction pathway for the conjugation and subsequent deprotection.

References

Application Notes and Protocols for Step-by-Step Fmoc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible protection of amine groups with the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and bioconjugation chemistry. The mild basic conditions required for its removal ensure the stability of many sensitive functionalities within complex molecules. Polyethylene glycol (PEG) is widely conjugated to therapeutic peptides and other biomolecules to enhance their solubility, stability, and pharmacokinetic profiles. The synthesis of these PEGylated compounds often involves the use of Fmoc-protected PEG linkers or amino acids.

This document provides detailed application notes and protocols for the step-by-step Fmoc deprotection of PEGylated compounds. It includes quantitative data on reaction conditions, protocols for deprotection and analysis, and a discussion of potential challenges and solutions.

Mechanism of Fmoc Deprotection

The Fmoc deprotection proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This initiates a cascade that results in the formation of dibenzofulvene (DBF) and the release of the free amine, along with carbon dioxide. The base also acts as a scavenger for the reactive DBF, forming a stable adduct.[1][2][3]

Data Presentation: Fmoc Deprotection of Peptides

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time. The following table summarizes the yield and purity of a model peptide synthesized using different deprotection reagents. While this data is for a non-PEGylated peptide, it provides a useful baseline for understanding the performance of various deprotection agents.

Deprotection ReagentConcentration (v/v in DMF)Crude Product Yield (%)Purity (%)Reference
4-Methylpiperidine20%7585[4]
Piperidine20%7288[4]
Piperazine10% (w/v in 9:1 DMF/ethanol)7082[4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of PEGylated Compounds in Solution

This protocol describes the removal of the Fmoc group from a PEGylated compound in a solution phase.

Materials:

  • Fmoc-PEGylated compound

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolution: Dissolve the Fmoc-PEGylated compound in DMF to a concentration of approximately 10-20 mg/mL.

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Solvent Removal: Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure (e.g., using a rotary evaporator).

  • Precipitation: Dissolve the residue in a minimal amount of DCM and precipitate the deprotected PEGylated product by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the product. Decant the ether and repeat the ether wash twice to remove the dibenzofulvene-piperidine adduct.

  • Drying: Dry the deprotected product under vacuum.

  • Analysis: Confirm the identity and purity of the final product by RP-HPLC and mass spectrometry.

Protocol 2: Fmoc Deprotection of PEGylated Compounds on Solid Support

This protocol is applicable for compounds synthesized using solid-phase techniques where the PEGylated moiety is attached to a resin.

Materials:

  • Fmoc-PEGylated compound on solid-phase resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin-bound Fmoc-PEGylated compound in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • First Deprotection: Drain the DMF from the resin and add the 20% piperidine/DMF solution. Agitate the mixture for 5-10 minutes.

  • Second Deprotection: Drain the deprotection solution and add a fresh portion of the 20% piperidine/DMF solution. Continue to agitate for an additional 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally MeOH (2-3 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Drying: Dry the resin under vacuum. The deprotected PEGylated compound is now ready for the next synthesis step or cleavage from the resin.

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be conveniently monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the reaction solution.

Procedure:

  • During the deprotection step (Protocol 1 or 2), collect a small aliquot of the piperidine/DMF solution at different time points.

  • Dilute the aliquot with a known volume of DMF.

  • Measure the absorbance of the diluted solution at approximately 301 nm.

  • The concentration of the released Fmoc group can be calculated using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹). An increase in absorbance indicates the progress of the deprotection reaction.

Visualization of Experimental Workflow

Fmoc_Deprotection_Workflow cluster_solution Solution Phase cluster_solid Solid Phase sol_start Fmoc-PEG Compound in DMF sol_reagent Add 20% Piperidine in DMF sol_start->sol_reagent sol_reaction Stir at RT (0.5 - 2h) sol_reagent->sol_reaction sol_monitoring Monitor by RP-HPLC sol_reaction->sol_monitoring In-process control sol_monitoring->sol_reaction Incomplete sol_evaporation Remove Solvent sol_monitoring->sol_evaporation Complete sol_precipitation Precipitate with Cold Diethyl Ether sol_evaporation->sol_precipitation sol_isolation Isolate & Wash sol_precipitation->sol_isolation sol_product Deprotected PEG Compound sol_isolation->sol_product sp_start Fmoc-PEG Compound on Resin sp_swell Swell Resin in DMF sp_start->sp_swell sp_reagent Add 20% Piperidine in DMF sp_swell->sp_reagent sp_reaction Agitate (2 x 15-30 min) sp_reagent->sp_reaction sp_wash Wash with DMF, DCM, MeOH sp_reaction->sp_wash sp_product Deprotected PEG Compound on Resin sp_wash->sp_product

Caption: Workflow for Fmoc deprotection of PEGylated compounds.

Considerations for PEGylated Compounds

The presence of the PEG chain can influence the Fmoc deprotection reaction. The hydrophilic and flexible nature of PEG can enhance the solubility of the substrate, potentially leading to more efficient deprotection in solution. However, in solid-phase synthesis, the PEG chain may lead to aggregation or steric hindrance, which could slow down the deprotection kinetics. Therefore, it is crucial to ensure adequate swelling of the resin and sufficient reaction times.

Potential Side Reactions and Mitigation

  • Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation during piperidine-mediated Fmoc deprotection. This can be minimized by using optimized deprotection conditions, such as the addition of formic acid to the piperidine solution.[5]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can lead to the formation of diketopiperazines, resulting in chain termination. This is more prevalent with specific amino acid sequences. Using milder deprotection conditions or alternative bases can help to reduce this side reaction.

  • Racemization: Although less common with Fmoc chemistry compared to other methods, racemization can occur, particularly with sensitive amino acids. Careful control of reaction conditions is essential.

Conclusion

The Fmoc deprotection of PEGylated compounds is a critical step in the synthesis of many modern therapeutics and research tools. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and careful monitoring are essential for achieving high yields and purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for Fmoc-NH-PEG12-CH2CH2COOH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG12-CH2CH2COOH is a hydrophilic linker of discrete length utilized in solid-phase peptide synthesis (SPPS) to impart polyethylene glycol (PEG) characteristics to synthetic peptides. The incorporation of this PEG linker can significantly enhance the solubility, bioavailability, and in vivo stability of peptides by increasing their hydrodynamic volume and shielding them from proteolytic degradation.[1] This document provides detailed application notes and protocols for the efficient use of this compound in Fmoc-based SPPS workflows.

Advantages of Using this compound in SPPS

The use of PEG linkers in peptide synthesis offers several advantages for the resulting peptides:

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic peptides in aqueous solutions.[1]

  • Enhanced Bioavailability: PEGylation can increase the in vivo half-life of peptides by reducing renal clearance and protecting against enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can mask antigenic sites on the peptide, potentially reducing its immunogenicity.

  • Increased Stability: PEGylated peptides often exhibit greater stability over a range of pH and temperatures.

  • Versatile Spacer: The linker can act as a spacer to attach other molecules, such as fluorophores or drugs, without sterically hindering the peptide's bioactivity.[1]

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a standard Fmoc-SPPS workflow.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient peptide synthesis.

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature. The completion of the deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Coupling of this compound

This protocol describes the coupling of the PEG linker to the deprotected N-terminus of the peptide-resin.

  • In a separate vial, pre-activate the this compound by dissolving it with a coupling reagent and an activator base in DMF.

  • Add the activated linker solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • After a complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

Subsequent Amino Acid Couplings

After the PEG linker is attached, subsequent Fmoc-protected amino acids are coupled using standard SPPS protocols until the desired peptide sequence is complete. Each cycle involves an Fmoc deprotection step followed by a coupling step.

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the permanent side-chain protecting groups.

  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Water/Thiophenol (90:5:5).

  • Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

The following tables provide typical quantitative parameters for the key steps in the synthesis of a PEGylated peptide using this compound.

Step Parameter Value/Condition Monitoring/Notes
Resin Swelling SolventN,N-Dimethylformamide (DMF)Resin volume should visibly increase.
Time30-60 minutes-
Fmoc Deprotection Reagent20% Piperidine in DMFUV monitoring of the filtrate can quantify Fmoc removal.
Time5-20 minutes (2 cycles)A positive ninhydrin test (blue beads) confirms a free amine.
Linker Coupling This compound1.5 - 3 equivalentsEquivalents are relative to the resin substitution.
Coupling ReagentsHBTU/HOBt/DIC, DIPEAOther common coupling reagents like HATU can also be used.
SolventDMF-
Reaction Time2-4 hoursMonitor with the ninhydrin test for completion.
Final Cleavage Cleavage CocktailTFA/H2O/Thiophenol (90:5:5)The choice of scavengers depends on the peptide sequence.
Reaction Time2-3 hoursLonger times may be needed for peptides with multiple Arg(Pbf) residues.[3]
PrecipitationCold Diethyl Ether-
Purification & Yield MethodReverse-Phase HPLC-
Typical Crude YieldVaries (e.g., ~50 mg for a pentapeptide on 100 mg of 0.6 mmol/g resin)[4]Highly dependent on peptide length and sequence.
Typical Purified Yield10-50% of crude-

Visualizations

Experimental Workflow

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect_1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_1 Wash_1 Wash (DMF) Deprotect_1->Wash_1 Couple_AA1 3. Couple First Fmoc-Amino Acid Wash_1->Couple_AA1 Wash_2 Wash (DMF) Couple_AA1->Wash_2 Deprotect_2 4. Fmoc Deprotection Wash_2->Deprotect_2 Wash_3 Wash (DMF) Deprotect_2->Wash_3 Couple_Linker 5. Couple Fmoc-NH-PEG12-Linker Wash_3->Couple_Linker Wash_4 Wash (DMF) Couple_Linker->Wash_4 Repeat Repeat Steps 4-5 for subsequent Amino Acids Wash_4->Repeat Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Wash_5 Wash (DCM) Final_Deprotect->Wash_5 Cleave 6. Cleavage & Deprotection (TFA Cocktail) Wash_5->Cleave Precipitate 7. Precipitate (Cold Ether) Cleave->Precipitate Purify 8. Purify (RP-HPLC) Precipitate->Purify Peptide Final PEGylated Peptide Purify->Peptide

Caption: General workflow for SPPS incorporating the this compound linker.

Application Example: Targeting EGFR and PD-L1 Signaling in NSCLC

Peptides conjugated with PEG12 linkers can be used for targeted delivery of therapeutic agents, such as siRNA. A relevant application is in non-small cell lung cancer (NSCLC), where the EGFR and PD-L1 pathways are often dysregulated.[3][5][6][7][8] A PEGylated peptide could be designed to deliver siRNA that knocks down both EGFR and PD-L1, potentially enhancing anti-tumor immunity.

NSCLC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK RAS-RAF-MEK EGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT EGFR->PI3K_AKT JAK JAK EGFR->JAK Activates PDL1 PD-L1 PD1 PD-1 (on T-cell) PDL1->PD1 Binds T_cell_inactivation T-cell Inactivation PD1->T_cell_inactivation Leads to ERK ERK RAS_RAF_MEK->ERK cJun c-Jun ERK->cJun Proliferation Gene Expression (Proliferation, Survival) PI3K_AKT->Proliferation STAT3 STAT3 JAK->STAT3 PDL1_transcription PD-L1 Transcription STAT3->PDL1_transcription cJun->Proliferation PDL1_transcription->PDL1 Upregulates EGF EGF EGF->EGFR Binds siRNA_delivery PEG12-Peptide-siRNA (EGFR & PD-L1) siRNA_delivery->EGFR Inhibits siRNA_delivery->PDL1 Inhibits

Caption: Simplified signaling pathways of EGFR and PD-L1 in NSCLC targeted by a PEG12-peptide-siRNA conjugate.

References

Synthesis of Antibody-Drug Conjugates Using a Bifunctional Fmoc-NH-PEG12-Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing a heterobifunctional Fmoc-NH-PEG12-linker. The inclusion of a discrete 12-unit polyethylene glycol (PEG) spacer enhances the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile and therapeutic index.[1][][3] This protocol outlines a two-part process: the preparation of a drug-linker conjugate and its subsequent conjugation to a monoclonal antibody via lysine residues.

Introduction

Antibody-drug conjugates are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[4][5] The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's efficacy and safety.[6][7] PEGylated linkers, such as the Fmoc-NH-PEG12-linker, offer several advantages, including increased hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and improve the overall pharmacokinetic properties of the ADC.[1][]

The Fmoc-NH-PEG12-linker is a heterobifunctional reagent featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This allows for a sequential conjugation strategy. First, the carboxylic acid end of the linker is coupled to an amine-containing cytotoxic drug. Following this, the Fmoc protecting group is removed to expose a primary amine on the linker, which can then be activated for conjugation to the lysine residues of a monoclonal antibody.

Data Summary

The incorporation of a PEG12 linker can influence the physicochemical and biological properties of an ADC. The following tables summarize key quantitative data, collated from various studies, to illustrate the impact of PEGylation on ADC characteristics.

Table 1: Effect of PEG12 Linker on Drug-to-Antibody Ratio (DAR)

Linker-PayloadCleavable TriggerAverage DARReference
Linker without PEGVal-Ala1.4[8]
Linker with PEG12 Val-Ala 3.0 [8]
Linker without PEGVal-Cit3.8[8]
Linker with PEG12 Val-Cit 2.7 [8]

Table 2: Impact of PEG Chain Length on ADC Pharmacokinetics and Tolerability

PEG SizeClearance Rate (relative to PEG8)Tolerability (Survival at 50 mg/kg)Reference
< PEG8IncreasedNot Tolerated[9]
PEG8Baseline100%[9]
PEG12 Similar to PEG8 100% [9]
PEG24Similar to PEG8100%[9]

Table 3: Influence of PEGylation on in vitro Cytotoxicity

ConjugatePEG InsertionFold Reduction in CytotoxicityReference
ZHER2-SMCC-MMAE (HM)None-[10]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa4.5[10]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa22[10]

Note: While specific data for a PEG12 linker was not available in a comparable format, the trend indicates that increasing PEG chain length can lead to a reduction in in vitro cytotoxicity.

Experimental Protocols

This section details the multi-step process for the synthesis of an ADC using the Fmoc-NH-PEG12-linker.

Part 1: Synthesis of the Drug-Linker Conjugate

This part of the protocol describes the coupling of the Fmoc-NH-PEG12-linker to an amine-containing cytotoxic drug, for example, monomethyl auristatin E (MMAE), a potent anti-tubulin agent.[11]

Materials:

  • Fmoc-NH-PEG12-CH2COOH

  • Amine-containing cytotoxic drug (e.g., MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Reverse-phase HPLC system for purification

Protocol:

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve Fmoc-NH-PEG12-CH2COOH (1 equivalent) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester-activated linker. Monitor the reaction by TLC or LC-MS.[12]

  • Coupling of the Cytotoxic Drug:

    • In a separate vial, dissolve the amine-containing cytotoxic drug (e.g., MMAE; 1.2 equivalents) in anhydrous DMF.

    • Add the solution of the activated linker to the drug solution.

    • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction overnight at room temperature. Monitor the formation of the drug-linker conjugate by LC-MS.

  • Purification of the Fmoc-Protected Drug-Linker:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the pure Fmoc-NH-PEG12-Drug conjugate.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-NH-PEG12-Drug conjugate in DMF.

    • Add piperidine to a final concentration of 20% (v/v).[13][14][15]

    • Stir the reaction at room temperature for 30 minutes to 1 hour to remove the Fmoc protecting group.[13][15]

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, the solvent can be removed under vacuum. The resulting H2N-PEG12-Drug conjugate is then purified by reverse-phase HPLC and lyophilized.

Part 2: Conjugation of the Drug-Linker to the Antibody

This protocol describes the conjugation of the purified H2N-PEG12-Drug to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • H2N-PEG12-Drug conjugate

  • Amine-reactive crosslinker (e.g., a homobifunctional NHS ester like BS3 or a heterobifunctional linker if a two-step approach is preferred)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5 for NHS ester reactions)

  • Quenching buffer (e.g., Tris or glycine solution)

  • Purification system (e.g., size-exclusion chromatography or tangential flow filtration)[16]

Protocol:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into the desired reaction buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 5-10 mg/mL.

  • Activation of the Drug-Linker (if necessary) and Conjugation:

    • This protocol assumes a one-step conjugation after preparing an amine-reactive drug-linker. A more controlled approach involves first modifying the antibody with a bifunctional linker and then adding the drug-linker.

    • To proceed with a direct conjugation, the H2N-PEG12-Drug needs to be activated with an amine-reactive moiety. A more straightforward approach is to use an Fmoc-PEG12-NHS ester from the start, couple it to the drug, deprotect the Fmoc group, and then the resulting amine on the drug-PEG construct can be reacted with an amine-reactive crosslinker attached to the antibody.

    • Simplified One-Step Lysine Conjugation (using a pre-activated drug-linker): If a drug-linker with a terminal NHS ester is prepared, dissolve it in an organic co-solvent like DMSO.

    • Add the activated drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody) to target a desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle mixing.[]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris or glycine, to a final concentration of 50-100 mM) to stop the reaction by consuming any unreacted NHS esters.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[16]

    • The purified ADC should be buffer exchanged into a suitable formulation buffer for storage.

Part 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[18]

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the average DAR can be calculated.[18]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to determine the DAR.[18]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[18]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the integrity of the ADC under reducing and non-reducing conditions.[18]

3. In Vitro Cytotoxicity Assay:

  • The potency of the ADC can be evaluated using a cell-based cytotoxicity assay (e.g., MTT or CellTiter-Glo) on a target antigen-positive cancer cell line.[19]

Visualizations

The following diagrams illustrate the key processes and pathways involved in the synthesis and mechanism of action of the described ADC.

ADC_Synthesis_Workflow cluster_linker_drug_prep Part 1: Drug-Linker Synthesis cluster_conjugation Part 2: Conjugation to Antibody cluster_purification Part 3: Purification & Characterization linker Fmoc-NH-PEG12-COOH activated_linker Activated Linker (NHS Ester) linker->activated_linker EDC, NHS fmoc_drug_linker Fmoc-NH-PEG12-Drug activated_linker->fmoc_drug_linker drug Amine-Drug (e.g., MMAE) drug->fmoc_drug_linker deprotected_drug_linker H2N-PEG12-Drug fmoc_drug_linker->deprotected_drug_linker 20% Piperidine adc Antibody-Drug Conjugate (ADC) deprotected_drug_linker->adc antibody Monoclonal Antibody antibody->adc Conjugation activated_antibody Activated Antibody (via Lysine) crude_adc Crude ADC adc->crude_adc purified_adc Purified ADC crude_adc->purified_adc SEC / TFF characterization Characterization (DAR, Purity, Potency) purified_adc->characterization

Caption: Experimental workflow for ADC synthesis.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc Antibody-Drug Conjugate (ADC) receptor Tumor Antigen adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload (e.g., MMAE) lysosome->payload 4. Payload Release tubulin Tubulin Dimers payload->tubulin 5. Inhibition of Tubulin Polymerization microtubules Microtubule Disruption tubulin->microtubules cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubules->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis 6. Cell Death

Caption: ADC mechanism of action signaling pathway.

References

Application Note: A Step-by-Step Guide to Incorporating Fmoc-NH-PEG12-CH2CH2COOH into a PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1] A PROTAC consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][4]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.[1][5] The flexible nature of PEG linkers can be advantageous for optimizing the geometry of the ternary complex, which is essential for efficient protein degradation.[][7]

This document provides a detailed protocol for incorporating a common bifunctional PEG linker, Fmoc-NH-PEG12-CH2CH2COOH , into a PROTAC. This linker features a terminal carboxylic acid for conjugation and an amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group provides an orthogonal protecting strategy, allowing for sequential, controlled conjugation of the two ligands.[8]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental role of a PROTAC is to act as a bridge, inducing proximity between a target protein and an E3 ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[9][] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[9]

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Overall Synthetic Workflow

The synthesis involves a three-step sequential process:

  • Coupling 1: An amide bond is formed between the carboxylic acid of the PEG linker and an amine-functionalized Protein of Interest (POI) ligand.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the other end of the linker using a base, typically piperidine, to reveal a free amine.

  • Coupling 2: A second amide bond is formed between the newly exposed amine on the linker and a carboxylic acid-functionalized E3 ligase ligand, yielding the final PROTAC.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Intermediates & Product Linker Fmoc-NH-PEG12-COOH Step1 Step 1: Coupling 1 (HATU, DIPEA) Linker->Step1 POI_Ligand POI-Ligand-NH2 POI_Ligand->Step1 E3_Ligand E3-Ligand-COOH Step3 Step 3: Coupling 2 (HATU, DIPEA) E3_Ligand->Step3 Intermediate1 Intermediate 1 Fmoc-NH-PEG-Ligand-POI Step1->Intermediate1 Step2 Step 2: Fmoc Deprotection (20% Piperidine/DMF) Intermediate2 Intermediate 2 H2N-PEG-Ligand-POI Step2->Intermediate2 Final_PROTAC Final PROTAC Step3->Final_PROTAC Intermediate1->Step2 Intermediate2->Step3

Caption: Sequential Synthesis of a PROTAC.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-functionalized POI Ligand (POI-NH2)

  • Carboxylic acid-functionalized E3 Ligase Ligand (E3-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3), Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Trifluoroacetic acid (TFA) for LC-MS

  • Acetonitrile (ACN) and Water (HPLC Grade)

Protocol 1: Coupling of POI Ligand to the PEG Linker

This protocol describes the activation of the carboxylic acid on the PEG linker and its subsequent coupling to an amine-containing POI ligand.

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.[11]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[12]

  • In a separate flask, dissolve the POI-Ligand-NH2 (1.05 equivalents) in a minimal amount of anhydrous DMF.

  • Add the POI ligand solution to the activated linker solution.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS or TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO3 solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (Intermediate 1) by flash column chromatography on silica gel to obtain the pure coupled product.

Protocol 2: Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group to expose the terminal amine for the second coupling step.

Procedure:

  • Dissolve the purified Intermediate 1 in DMF.

  • Add piperidine to create a 20% (v/v) solution of piperidine in DMF.[13][14]

  • Stir the reaction at room temperature for 30 minutes. The completion of the reaction can be monitored by LC-MS, looking for the disappearance of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

    • Co-evaporate with a solvent like toluene or DCM to remove residual piperidine.

  • The crude product (Intermediate 2) is often used directly in the next step without further purification, assuming clean conversion. If necessary, purification can be achieved via silica gel chromatography or preparative HPLC.

Protocol 3: Coupling of E3 Ligase Ligand to Form the Final PROTAC

This final step involves coupling the deprotected linker-POI intermediate with a carboxylic acid-containing E3 ligase ligand.

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the E3-Ligand-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Dissolve the crude Intermediate 2 (1.05 equivalents) in a minimal amount of anhydrous DMF and add it to the activated E3 ligand solution.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.[15]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash with saturated NaHCO3 solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: The final PROTAC is typically purified using reverse-phase preparative HPLC (RP-HPLC) to achieve high purity.

Data Presentation and Characterization

The following table summarizes typical reaction conditions and expected outcomes for the synthesis. Yields are highly substrate-dependent but these ranges serve as a general guideline.

StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
Coupling 1 Fmoc-NH-PEG12-COOH, POI-NH2, HATU, DIPEADMF252 - 470 - 90%
Deprotection 20% Piperidine in DMFDMF250.5 - 1>95% (often used crude)
Coupling 2 H2N-PEG-POI, E3-COOH, HATU, DIPEADMF252 - 1250 - 80%

Characterization of Final PROTAC:

  • LC-MS: To confirm the molecular weight of the final product and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • ¹H and ¹³C NMR: To confirm the chemical structure and verify the presence of key functional groups and the integrity of the POI ligand, E3 ligand, and PEG linker components.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Yield Incomplete activation of carboxylic acid; poor solubility of reactants; steric hindrance.Ensure anhydrous conditions. Increase pre-activation time. Use a different solvent (e.g., DCM, DMSO).[12] Consider a different coupling reagent (e.g., HBTU, COMU).
Incomplete Fmoc Deprotection Insufficient reaction time or reagent concentration.Increase reaction time to 1 hour. Ensure a fresh 20% piperidine/DMF solution is used.
Side Reactions Racemization during coupling; reaction of HATU with the amine.Pre-activate the carboxylic acid before adding the amine component.[12] Run the reaction at 0 °C.
Purification Difficulty Poor solubility of the final PROTAC; co-eluting impurities.Optimize RP-HPLC gradient (e.g., ACN/water with 0.1% TFA or formic acid). Consider alternative purification like normal-phase chromatography if applicable.

References

Application Notes and Protocols: Labeling Proteins with Fmoc-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical modification of biomolecules, is a cornerstone of modern biotechnology and drug development. One powerful technique in this field is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins. PEGylation has been shown to enhance the therapeutic properties of proteins by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity.[1][2][3][4] This document provides detailed application notes and protocols for labeling proteins with Fmoc-PEG12-acid, a heterobifunctional PEG linker. This reagent contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, which can be activated to react with primary amines on a protein, such as the N-terminus and the side chains of lysine residues.[5][6]

The protocols outlined below focus on the common and effective method of activating the carboxylic acid of Fmoc-PEG12-acid to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target protein to form a stable amide bond.[7][8][9][10][11]

Principle of the Method

The labeling strategy involves a two-step process. First, the carboxylic acid group of Fmoc-PEG12-acid is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a more reactive Fmoc-PEG12-NHS ester. This activated PEG reagent is then introduced to the protein solution. The NHS ester reacts with the primary amine groups on the protein surface, primarily the ε-amino groups of lysine residues and the α-amino group of the N-terminus, to form a stable amide linkage. The reaction is pH-dependent, with optimal labeling occurring in slightly alkaline conditions (pH 7.2-8.5).[7][12]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/Material Supplier Notes
Fmoc-PEG12-acidVariousEnsure high purity.
Target ProteinN/APurified and in a suitable buffer.
N-hydroxysuccinimide (NHS)Sigma-Aldrich, Thermo FisherReagent grade.
EDC (EDAC)Sigma-Aldrich, Thermo FisherReagent grade.
Dimethylsulfoxide (DMSO)Sigma-AldrichAnhydrous, for dissolving reagents.
Phosphate-Buffered Saline (PBS)VariouspH 7.4.
0.1 M Sodium Bicarbonate BufferN/ApH 8.3-8.5.
Quenching BufferN/Ae.g., 1 M Tris-HCl, pH 8.0.
Desalting Columns/SEC ColumnsGE Healthcare, Bio-RadFor purification of the conjugate.
UV-Vis SpectrophotometerVariousFor protein concentration determination.
SDS-PAGE analysis equipmentVariousFor characterization of the conjugate.
Mass SpectrometerVariousFor detailed characterization (optional).

Experimental Protocols

Protocol 1: Activation of Fmoc-PEG12-acid to Fmoc-PEG12-NHS Ester

This protocol describes the in-situ activation of Fmoc-PEG12-acid for immediate use in protein labeling.

Workflow for Fmoc-PEG12-acid Activation and Protein Labeling

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis A Dissolve Fmoc-PEG12-acid, EDC, and NHS in DMSO B Incubate for 15-30 min at room temperature A->B D Add activated Fmoc-PEG12-NHS ester to protein solution B->D C Prepare protein solution in reaction buffer (pH 7.2-8.5) C->D E Incubate for 1-2 hours at room temperature or overnight at 4°C D->E F Quench reaction with Tris or other amine-containing buffer E->F G Purify conjugate using desalting or SEC column F->G H Characterize conjugate (SDS-PAGE, Mass Spec) G->H

Caption: Workflow for protein labeling with Fmoc-PEG12-acid.

Procedure:

  • Prepare Reagents: Allow all reagents to come to room temperature before use.

  • Dissolve Fmoc-PEG12-acid: Prepare a 100 mM stock solution of Fmoc-PEG12-acid in anhydrous DMSO.

  • Dissolve EDC and NHS: Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

  • Activation Reaction:

    • In a microcentrifuge tube, combine Fmoc-PEG12-acid, EDC, and NHS in a 1:1.2:1.2 molar ratio from their respective stock solutions.

    • Vortex briefly to mix.

    • Incubate at room temperature for 15-30 minutes to generate the Fmoc-PEG12-NHS ester. This activated reagent should be used immediately.

Protocol 2: Labeling of Target Protein with Activated Fmoc-PEG12-NHS Ester

This protocol details the conjugation of the activated Fmoc-PEG12-NHS ester to the target protein.

Reaction Scheme for Amine Labeling

G cluster_reactants Reactants cluster_product Product Protein Protein-NH2 Conjugate Protein-NH-CO-PEG12-Fmoc Protein->Conjugate Reaction at pH 7.2-8.5 PEG_NHS Fmoc-PEG12-NHS PEG_NHS->Conjugate NHS_byproduct NHS

Caption: Amine-reactive labeling of a protein with an NHS-activated PEG reagent.

Procedure:

  • Prepare Protein:

    • Dissolve the target protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4 or 0.1 M sodium bicarbonate buffer at pH 8.3.[7][10] The optimal protein concentration is typically between 1-10 mg/mL.[7][9]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for the NHS ester.[7]

  • Determine Molar Ratio: The optimal molar ratio of Fmoc-PEG12-NHS ester to protein depends on the protein and the desired degree of labeling. A starting point is a 5- to 20-fold molar excess of the PEG reagent.[12] It is recommended to perform a titration series to determine the optimal ratio for your specific application.

  • Conjugation Reaction:

    • Add the freshly prepared activated Fmoc-PEG12-NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The longer incubation at a lower temperature may be beneficial for sensitive proteins.

  • Quench Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This will react with any excess NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted Fmoc-PEG12-acid and byproducts by size-exclusion chromatography (SEC) or dialysis. Desalting columns are suitable for rapid buffer exchange and removal of small molecules.

Characterization of the PEGylated Protein

After purification, it is essential to characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.

Parameter Method Description
Degree of Labeling (DOL) UV-Vis SpectroscopyThe DOL can be estimated by measuring the absorbance of the protein (e.g., at 280 nm) and the Fmoc group (around 265 nm, 290 nm, and 301 nm). However, overlapping absorbance can make this method complex.
Mass Spectrometry (MALDI-TOF or ESI-MS)This is a more accurate method to determine the number of PEG chains attached per protein molecule by analyzing the mass shift.[13][14][15]
Protein Integrity and Purity SDS-PAGEPEGylated proteins will show an increase in apparent molecular weight on an SDS-PAGE gel. The sharpness of the band can indicate the homogeneity of the conjugate.
Size-Exclusion Chromatography (SEC)SEC can be used to assess the purity and aggregation state of the PEGylated protein.
Biological Activity Functional AssaysIt is crucial to perform relevant functional assays to ensure that the PEGylation process has not compromised the biological activity of the protein.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Inactive NHS esterPrepare fresh activated Fmoc-PEG12-NHS ester immediately before use.
Suboptimal pHEnsure the reaction buffer pH is between 7.2 and 8.5.[7]
Presence of competing aminesUse an amine-free buffer for the reaction.
Low protein concentrationIncrease the protein concentration to 1-10 mg/mL.[9]
Protein Precipitation High degree of labelingReduce the molar excess of the PEG reagent.
Change in protein solubilityPerform the reaction at a lower temperature (4°C).
Unstable proteinOptimize buffer conditions (e.g., add stabilizers).
Loss of Biological Activity PEGylation at a critical siteReduce the degree of labeling by lowering the molar ratio of the PEG reagent.
Denaturation of the proteinPerform the reaction under milder conditions (e.g., lower temperature, shorter incubation time).

Conclusion

The labeling of proteins with Fmoc-PEG12-acid via NHS ester chemistry is a robust and versatile method for introducing PEG chains to biomolecules. The protocols and data presented here provide a comprehensive guide for researchers to successfully perform this bioconjugation technique. Optimization of reaction conditions, particularly the molar ratio of reactants and the reaction pH, is crucial for achieving the desired degree of labeling while preserving the biological activity of the protein. Thorough characterization of the final conjugate is essential to ensure its quality and suitability for downstream applications.

References

Application Notes and Protocols for Preparing Stock Solutions of Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG12-CH2CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation, peptide synthesis, and drug delivery systems.[1] It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under mild basic conditions to allow for subsequent conjugation.[2][3][4][5] The PEG spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[2][3][4][5][6][7] The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry. This application note provides detailed protocols for the preparation of stock solutions of this compound for use in various research and development applications.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The molecular formula and weight are critical for accurate concentration calculations.

PropertyValueReference
Chemical Name O-(N-Fmoc-2-aminoethyl)-O'-(2-carboxyethyl)-undecaethyleneglycolN/A
Molecular Formula C42H65NO16[8]
Molecular Weight 839.96 g/mol [8]
Appearance White to off-white powder or colorless oil[8]

The solubility of this compound is a key consideration for the preparation of stock solutions. While exact quantitative solubility data can be limited in publicly available literature, the compound is known to be soluble in a range of common organic solvents due to its amphiphilic nature, possessing both a hydrophobic Fmoc group and a hydrophilic PEG chain.

SolventQualitative Solubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Acetonitrile (ACN)Soluble
Tetrahydrofuran (THF)Soluble
WaterSparingly Soluble

Note: It is always recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous (dry) Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas supply

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettes and sterile pipette tips

  • Safety glasses, lab coat, and chemical-resistant gloves

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate Reagent to Room Temperature start->equilibrate 1 hour weigh Weigh this compound equilibrate->weigh Precise Measurement add_solvent Add Anhydrous Solvent (DMF or DMSO) weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex Gentle Mixing purge Purge with Inert Gas (Ar or N2) vortex->purge aliquot Aliquot into Vials purge->aliquot store Store at -20°C aliquot->store end End store->end

Figure 1. Workflow for preparing a stock solution of this compound.

Step-by-Step Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many bioconjugation reactions.

  • Equilibrate the Reagent: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Calculate the Required Mass: To prepare a desired volume of a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 839.96 g/mol * 1000 mg/g

    Example Calculation for 1 mL of 10 mM Stock Solution: Mass (mg) = 0.010 mol/L * 0.001 L * 839.96 g/mol * 1000 mg/g = 8.40 mg

  • Weigh the Reagent: In a fume hood, carefully weigh out the calculated mass of this compound using an analytical balance and place it into a clean, dry microcentrifuge tube or amber vial.

  • Dissolve the Reagent: Add the desired volume of anhydrous DMF or DMSO to the vial containing the reagent.

  • Mix Thoroughly: Tightly cap the vial and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Inert Gas Purge: To minimize degradation from atmospheric moisture and oxygen, briefly purge the headspace of the vial with an inert gas such as argon or nitrogen before tightly sealing the cap.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C, protected from light.

Application Signaling Pathway Example: Peptide Synthesis

This compound is frequently used as a linker in solid-phase peptide synthesis (SPPS) to introduce a PEG spacer. The following diagram illustrates the logical steps involved in its incorporation.

G cluster_resin Solid Support cluster_coupling Coupling Step cluster_deprotection Deprotection Step cluster_elongation Peptide Elongation resin Resin with Free Amine coupling Couple to Resin resin->coupling stock_solution This compound Stock Solution activation Activate Carboxylic Acid (e.g., with HATU/DIPEA) stock_solution->activation activation->coupling deprotect Fmoc Deprotection (e.g., with Piperidine in DMF) coupling->deprotect free_amine Resin-PEG12-NH2 deprotect->free_amine next_aa Couple Next Fmoc-Amino Acid free_amine->next_aa peptide Continue Peptide Synthesis next_aa->peptide

Figure 2. Logical workflow for incorporating this compound in SPPS.

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the stability and reactivity of this compound.

ConditionRecommendation
Solid Compound Store at -20°C in a desiccator, protected from light.
Stock Solutions Store in aliquots at -20°C under an inert atmosphere (argon or nitrogen).
Handling Always allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Stability The Fmoc group is labile to basic conditions. Avoid exposure to bases during storage. Stock solutions in anhydrous DMF or DMSO are generally stable for several weeks to months when stored properly at -20°C. However, for critical applications, it is advisable to use freshly prepared solutions.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can confidently prepare and utilize stock solutions of this compound for their specific applications, ensuring reproducibility and success in their experimental endeavors.

References

Application Notes and Protocols for Coupling Fmoc-NH-PEG12-CH2CH2COOH to a Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides and proteins. Benefits of PEGylation include increased solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation. This document provides detailed application notes and protocols for the coupling of Fmoc-NH-PEG12-CH2CH2COOH, a monodisperse PEG linker, to a peptide chain during solid-phase peptide synthesis (SPPS).

The use of a PEG linker with a defined length, such as the 12-unit ethylene glycol chain in this compound, allows for precise control over the modification and ensures a homogeneous final product. This protocol is based on the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase synthesis strategy.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below. All reagents should be of peptide synthesis grade.

Category Item Recommended Grade/Purity
Resin Pre-loaded peptide resin (e.g., Rink Amide, Wang)100-200 mesh, typical loading 0.3-0.8 mmol/g
PEG Linker This compound>95%
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-free
Dichloromethane (DCM)ACS grade or higher
PiperidineReagent grade
Coupling Reagents HBTU, HATU, or HCTU>98%
DIC>99%
Additives HOBt or Oxyma Pure>98%
Bases N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidinePeptide synthesis grade
Washing Solvents Isopropanol (IPA)ACS grade or higher
Diethyl etherACS grade or higher
Cleavage Reagents Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
WaterDeionized
Monitoring Ninhydrin test kit or Chloranil test kit-

Experimental Protocols

Protocol 1: Standard Coupling of this compound to a Resin-Bound Peptide

This protocol outlines the manual coupling of the PEG linker to the N-terminus of a peptide chain synthesized on a solid support.

1. Resin Preparation and Swelling:

  • Place the peptide-resin in a suitable reaction vessel.

  • Add DMF (approximately 10 mL per gram of resin) to swell the resin for at least 30-60 minutes at room temperature with gentle agitation.[]

  • After swelling, drain the DMF.

2. N-terminal Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[]

  • Perform a colorimetric test (e.g., Ninhydrin or Chloranil test) to confirm the presence of a free primary amine.

3. Activation and Coupling of this compound:

  • In a separate vial, pre-activate the this compound. The molar equivalents are based on the initial loading of the resin.

Component Molar Equivalents (vs. Resin Loading)
This compound1.5 - 3.0
Coupling Reagent (e.g., HBTU/HATU)1.45 - 2.9
Base (e.g., DIPEA)3.0 - 6.0
  • Dissolve the this compound and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

  • Add the base (e.g., DIPEA) to the solution and allow it to activate for 1-2 minutes.

  • Immediately add the activated PEG linker solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature. Due to the bulkiness of the PEG linker, an extended coupling time is recommended.[2]

4. Monitoring the Coupling Reaction:

  • After 2-4 hours of coupling, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a colorimetric test (e.g., Ninhydrin test).

  • A negative test result (e.g., yellow for Ninhydrin) indicates a complete reaction.

  • If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.

5. Double Coupling (if necessary):

  • If the initial coupling is incomplete after an extended period, drain the reaction solution and wash the resin with DMF.

  • Repeat the activation and coupling steps (Protocol 1, step 3) with a fresh solution of activated this compound.

6. Washing:

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

Protocol 2: Cleavage of the PEGylated Peptide from the Resin

This protocol is for the final cleavage of the PEGylated peptide from the solid support and removal of side-chain protecting groups.

1. Resin Preparation:

  • Wash the final PEGylated peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A standard cocktail is Reagent K: 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • The crude PEGylated peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the coupling reaction. These values may require optimization depending on the specific peptide sequence and the resin used.

Parameter Recommended Range Notes
This compound (equivalents) 1.5 - 3.0A higher excess may be required for difficult sequences.
Coupling Reagent (equivalents) 1.45 - 2.9Should be slightly less than the PEG linker to avoid side reactions.[3]
Base (equivalents) 3.0 - 6.0To neutralize the reaction mixture and facilitate coupling.
Coupling Time 2 - 12 hoursLonger times are generally needed for bulky PEG linkers.[4]
Reaction Temperature Room TemperatureMild heating can be considered for very difficult couplings, but may increase racemization risk.[5]
Solvent Volume 10-15 mL/g of resinEnsure adequate swelling and solvation of reactants.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a PEGylated peptide.

experimental_workflow resin Peptide-Resin swell Swell Resin (DMF) resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Fmoc-PEG12-Acid (Coupling Reagents, DIPEA, DMF) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 cleave Cleave and Deprotect (TFA Cocktail) wash2->cleave purify Purify (RP-HPLC) cleave->purify final_product PEGylated Peptide purify->final_product

Caption: Workflow for solid-phase PEGylation of a peptide.

Logical Relationship of Coupling Components

This diagram shows the interaction of the different components during the coupling step.

coupling_components peptide_resin Resin-Bound Peptide (Free N-terminus) pegylated_peptide PEGylated Peptide-Resin peptide_resin->pegylated_peptide reacts with peg_linker Fmoc-NH-PEG12-COOH activated_peg Activated PEG Ester peg_linker->activated_peg activates coupling_reagent Coupling Reagent (e.g., HBTU) coupling_reagent->activated_peg base Base (e.g., DIPEA) base->activated_peg solvent Solvent (DMF) solvent->activated_peg activated_peg->pegylated_peptide

Caption: Key components in the PEGylation coupling reaction.

References

Application Notes and Protocols for the Purification of Fmoc-NH-PEG12-CH2CH2COOH Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to biomolecules, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, proteins, and other biologics. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can lead to reduced renal clearance, prolonged circulation half-life, and decreased immunogenicity.[1][2]

This document provides detailed application notes and protocols for the purification of biomolecules conjugated with Fmoc-NH-PEG12-CH2CH2COOH, a monodisperse PEG linker. This specific linker contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, making it suitable for solid-phase peptide synthesis (SPPS) and subsequent conjugation.[3][4][5][6] The purification of the final conjugate is a critical step to ensure the removal of unconjugated biomolecules, excess PEG linker, and other process-related impurities.[7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for this purpose.[7][8][9]

Overview of the Synthesis and Purification Workflow

The overall process for generating and purifying a PEG12-conjugated biomolecule, typically a peptide synthesized via SPPS, involves several key stages. The this compound linker is incorporated at the desired position during the solid-phase synthesis. The synthesis cycle involves the sequential deprotection of the Fmoc group and coupling of the next amino acid.[10][11] Following the completion of the peptide sequence and conjugation of the PEG linker, the biomolecule is cleaved from the solid support resin and all protecting groups are removed. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers.[12][13][14] The resulting crude product is a mixture containing the desired PEGylated biomolecule, truncated sequences, and other by-products. The final and crucial step is the purification of this crude mixture to isolate the desired conjugate with high purity.[6][8]

Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin Solid Support Resin AA_Coupling Amino Acid Coupling Resin->AA_Coupling Fmoc_Deprotection Fmoc Deprotection AA_Coupling->Fmoc_Deprotection Fmoc_Deprotection->AA_Coupling Repeat n times PEG_Conjugation This compound Conjugation Fmoc_Deprotection->PEG_Conjugation Cleavage TFA Cleavage Cocktail PEG_Conjugation->Cleavage Crude_Product Crude PEGylated Peptide Cleavage->Crude_Product RP_HPLC RP-HPLC Purification Crude_Product->RP_HPLC Pure_Product Pure PEGylated Peptide RP_HPLC->Pure_Product QC QC Analysis (LC-MS, Purity) Pure_Product->QC

Figure 1. General workflow for the synthesis and purification of a PEG12-conjugated peptide.

Experimental Protocols

Cleavage and Deprotection of the PEGylated Biomolecule from Resin

This protocol describes the cleavage of the synthesized PEGylated peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-resin with the conjugated this compound

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Nitrogen or argon gas for drying

Protocol:

  • Transfer the dried peptide-resin (typically 100-200 mg) to a reaction vessel.

  • Add the cleavage cocktail (e.g., 5-10 mL per 100 mg of resin) to the resin.[14]

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Incubate the mixture at -20°C for at least 1 hour to ensure complete precipitation.

  • Pellet the precipitate by centrifugation at 3000-4000 x g for 10 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or argon gas, followed by drying under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The standard method for purifying PEGylated peptides is RP-HPLC, which separates molecules based on their hydrophobicity.[8]

Instrumentation and Materials:

  • Preparative or semi-preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 or 10 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Crude PEGylated peptide dissolved in a minimal amount of Mobile Phase A or a suitable solvent like DMSO.

Protocol:

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude PEGylated peptide in a small volume of Mobile Phase A. If solubility is an issue, a minimal amount of DMSO can be used, followed by dilution with Mobile Phase A. Filter the sample through a 0.45 µm filter before injection.

  • Injection: Inject the prepared sample onto the column. The loading amount will depend on the column dimensions and should be optimized. For a semi-preparative column, this could range from a few milligrams to over 100 mg.[15]

  • Elution Gradient: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. A shallow gradient is often recommended for better resolution of the PEGylated species from closely related impurities.[7] An example gradient is shown in Table 1.

  • Fraction Collection: Collect fractions based on the UV absorbance at 214 nm or 280 nm.[11] The desired PEGylated peptide is expected to elute later than the unconjugated peptide due to the increased hydrophobicity imparted by the PEG linker.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity of the desired product by mass spectrometry (e.g., LC-MS).

  • Pooling and Lyophilization: Pool the fractions containing the pure PEGylated peptide and lyophilize to obtain the final product as a fluffy white powder.

Data Presentation

Table 1: Example RP-HPLC Gradient for Purification

This table provides a typical gradient for the purification of a PEG12-conjugated peptide. The exact gradient may need to be optimized based on the specific properties of the biomolecule.

Time (minutes)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
010.0955
510.0955
3510.06535
4010.0595
4510.0595
5010.0955
Table 2: Expected Purity and Yield

The purity and yield of the final PEGylated product can vary depending on the efficiency of the synthesis, cleavage, and purification steps. The following table presents typical ranges.

ParameterTypical RangeMethod of Determination
Purity >95%Analytical RP-HPLC (UV at 214 nm)
Yield (Post-Purification) 10-30% (relative to initial resin loading)Mass of lyophilized product
Identity Confirmation Expected Molecular Weight ± 1 DaMass Spectrometry (e.g., ESI-MS)

Signaling Pathways and Logical Relationships

The purification process itself does not directly involve signaling pathways. However, the rationale for PEGylation is often to modulate the interaction of the biomolecule with biological systems. For instance, a PEGylated therapeutic peptide may have an extended half-life, allowing for sustained engagement with its target receptor and downstream signaling.

Logical_Relationship cluster_process Purification Rationale cluster_application Therapeutic Application Crude Crude Synthesis Product (Mixture of PEGylated peptide, unconjugated peptide, impurities) Purification RP-HPLC Purification (Separation based on hydrophobicity) Crude->Purification Pure Highly Pure PEGylated Biomolecule Purification->Pure Dosing Administration to Patient Pure->Dosing PK Improved Pharmacokinetics (Longer half-life, reduced clearance) Dosing->PK Target Sustained Target Engagement PK->Target Efficacy Enhanced Therapeutic Efficacy Target->Efficacy

Figure 2. Logical relationship between purification and therapeutic application.

Conclusion

The successful purification of this compound conjugated biomolecules is a critical step in the development of novel therapeutics. The protocols outlined in this document, centered around cleavage from a solid support and subsequent purification by RP-HPLC, provide a robust framework for obtaining a highly pure final product. Careful optimization of the purification gradient and diligent analysis of the collected fractions are essential for achieving the desired purity and yield. The resulting purified PEGylated biomolecule can then be used for a wide range of research and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EDC/NHS Coupling with Fmoc-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the EDC/NHS coupling efficiency of Fmoc-PEG12-acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of EDC/NHS coupling with Fmoc-PEG12-acid?

A1: A two-step pH process is crucial for maximizing coupling efficiency.

  • Activation Step (pH 4.5-6.0): The activation of the carboxylic acid on Fmoc-PEG12-acid with EDC and NHS is most efficient in a slightly acidic environment. This protonates the carboxyl group, making it more susceptible to carbodiimide activation. A common buffer of choice is 2-(N-morpholino)ethanesulfonic acid (MES).[1][2]

  • Coupling Step (pH 7.0-8.5): The subsequent reaction of the newly formed NHS-ester with a primary amine-containing molecule is most effective at a neutral to slightly basic pH.[1][2][3] This is because the primary amine needs to be in its unprotonated, nucleophilic state (-NH2) to efficiently attack the NHS-ester.[2] Commonly used buffers for this step include phosphate-buffered saline (PBS) or borate buffers.[1]

Q2: What are the recommended buffers for this reaction?

A2: The choice of buffer is critical to avoid unwanted side reactions.

  • Activation Buffer: MES buffer is highly recommended as it lacks primary amines and carboxylates that could compete with the coupling reaction.[1]

  • Coupling Buffer: PBS and borate buffers are suitable choices.[1] It is imperative to avoid buffers containing primary amines, such as Tris or glycine, as they will react with the NHS-activated Fmoc-PEG12-acid and reduce your yield.[1]

Q3: How should I prepare and store my EDC, NHS, and Fmoc-PEG12-acid reagents?

A3: Proper handling and storage of reagents are vital for successful coupling.

  • EDC and NHS: Both EDC and NHS are moisture-sensitive.[1] They should be stored at -20°C in a desiccator.[1] Before opening, always allow the vials to equilibrate to room temperature to prevent condensation from forming inside the vial.[1] It is best practice to prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous environments.[1][4] For frequent use, consider aliquoting the reagents into smaller, single-use vials to minimize exposure to moisture.[1]

  • Fmoc-PEG12-acid: This reagent should also be stored at -20°C. Due to the hydrophobic nature of the Fmoc group, dissolving Fmoc-PEG12-acid in aqueous buffers might be challenging. It is often soluble in organic solvents like DMSO or DMF.[5] A small amount of an organic co-solvent may be necessary to achieve the desired concentration in your reaction buffer.

Q4: What are the recommended molar ratios of EDC, NHS, and Fmoc-PEG12-acid?

A4: While the optimal molar ratios can be application-dependent and may require empirical optimization, a good starting point is to use a molar excess of EDC and NHS relative to the Fmoc-PEG12-acid. A commonly suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of Fmoc-PEG12-acid.[1] Some protocols suggest a 1:10:25 molar ratio of the carboxyl-containing molecule to EDC and NHS, respectively.[1][6]

Q5: When should I perform the Fmoc deprotection?

A5: The Fmoc protecting group is typically removed under basic conditions (e.g., using piperidine in DMF).[5][7] It is crucial to perform the EDC/NHS coupling before Fmoc deprotection. The primary amine that is revealed after deprotection would otherwise react with the NHS-activated carboxyl groups, leading to self-polymerization. The NHS-ester is not stable under the basic conditions required for Fmoc removal.

Troubleshooting Guide

This guide addresses common issues encountered during the EDC/NHS coupling of Fmoc-PEG12-acid.

Issue Potential Cause Recommended Action
Low or No Coupling Yield Inactive EDC or NHS reagents due to moisture exposure.Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow them to warm to room temperature before opening. Prepare solutions immediately before use.[1]
Suboptimal pH for activation or coupling.Verify the pH of your reaction buffers. Use MES buffer at pH 4.5-6.0 for activation and a buffer like PBS at pH 7.0-8.5 for coupling.[1][2]
Presence of competing primary amines or carboxylates in buffers.Use non-amine and non-carboxylate buffers for the activation step (e.g., MES). Avoid buffers like Tris and glycine in the coupling step.[1]
Hydrolysis of the NHS-ester intermediate.The NHS-ester is susceptible to hydrolysis, especially at higher pH.[3] Perform the coupling step as soon as possible after the activation step. Consider working at a slightly lower pH (e.g., 7.2-7.5) to balance amine reactivity with ester stability.
Steric hindrance from the PEG chain or Fmoc group.The PEG12 chain can provide spacing to overcome steric hindrance between larger molecules.[5][8] However, if coupling to a sterically hindered site, consider optimizing the linker length or reaction conditions (e.g., longer incubation time, slightly elevated temperature if the molecules are stable).
Precipitation During the Reaction Poor solubility of Fmoc-PEG12-acid in the reaction buffer.The Fmoc group is hydrophobic. Ensure complete dissolution of Fmoc-PEG12-acid. You may need to dissolve it in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[5]
High concentration of EDC.In some cases, a large excess of EDC can cause precipitation.[1] If precipitation is observed, try reducing the molar excess of EDC.
Aggregation of the amine-containing molecule.Confirm the solubility and stability of your amine-containing molecule in the chosen coupling buffer and at the reaction pH.
Inconsistent Results Variability in reagent preparation.Prepare fresh solutions of EDC and NHS for each experiment.[1] Aliquoting reagents can help ensure consistency.[1]
Inconsistent reaction times or temperatures.Standardize incubation times and temperatures for both the activation and coupling steps.

Experimental Protocols

Two-Step Aqueous EDC/NHS Coupling of Fmoc-PEG12-acid to a Primary Amine-Containing Molecule

This protocol provides a general guideline. Optimization may be required for specific applications.

Materials:

  • Fmoc-PEG12-acid

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • (Optional) Organic Solvent: Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a stock solution of your amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). EDC solutions are unstable and must be used promptly.[4]

    • Prepare a stock solution of Fmoc-PEG12-acid. If solubility in the Activation Buffer is low, dissolve it first in a minimal amount of DMSO or DMF and then dilute with the Activation Buffer.

  • Activation of Fmoc-PEG12-acid (pH 5.0-6.0):

    • In a reaction tube, combine the Fmoc-PEG12-acid solution with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer. This step also allows for a clean buffer exchange from the acidic Activation Buffer to the neutral/basic Coupling Buffer.

  • Coupling to the Amine-Containing Molecule (pH 7.2-7.5):

    • If the desalting step was skipped, raise the pH of the activated Fmoc-PEG12-acid solution to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer or another suitable non-amine base.

    • Immediately add the activated Fmoc-PEG12-acid solution to your amine-containing molecule solution. The optimal molar ratio of the activated PEG to the target molecule should be determined empirically based on the desired degree of modification.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.[9][10] Incubate for 15-30 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or other chromatographic techniques to remove unreacted reagents and byproducts.

Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_deprotection Deprotection Step Fmoc_PEG_Acid Fmoc-PEG12-Acid (-COOH) Activated_Ester Amine-Reactive NHS-Ester Fmoc_PEG_Acid->Activated_Ester + EDC, NHS in MES Buffer EDC EDC NHS NHS Conjugate Fmoc-PEG12-Conjugate (Stable Amide Bond) Activated_Ester->Conjugate + Amine-Molecule in PBS Buffer Amine_Molecule Amine-Containing Molecule (-NH2) Deprotected_Conjugate Deprotected PEG12-Conjugate (Free Amine) Conjugate->Deprotected_Conjugate + Base (e.g., Piperidine)

Caption: Workflow for EDC/NHS coupling of Fmoc-PEG12-acid followed by Fmoc deprotection.

Troubleshooting_Workflow Start Low Coupling Yield Check_Reagents Check Reagent Activity (Fresh EDC/NHS?) Start->Check_Reagents Check_pH Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.0-8.5?) Check_Reagents->Check_pH Reagents OK Check_Buffers Check Buffer Composition (No competing amines/carboxyls?) Check_pH->Check_Buffers pH Correct Check_Hydrolysis Minimize NHS-Ester Hydrolysis (Work quickly? Lower coupling pH?) Check_Buffers->Check_Hydrolysis Buffers OK Check_Solubility Assess Fmoc-PEG12-Acid Solubility (Use co-solvent if needed?) Check_Hydrolysis->Check_Solubility Hydrolysis Minimized Success Improved Yield Check_Solubility->Success Solubility Addressed

References

Technical Support Center: Fmoc-NH-PEG12-CH2CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG12-CH2CH2COOH conjugation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation of this compound to amine-containing molecules.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Incomplete Fmoc deprotection- Ensure complete removal of the Fmoc group by using a fresh solution of 20% piperidine in DMF. - Increase the deprotection time or perform a second deprotection step. - Monitor Fmoc deprotection using a colorimetric test (e.g., Kaiser test).
Inefficient carboxylic acid activation- Use a fresh solution of coupling reagents (e.g., EDC/NHS, HATU). - Ensure anhydrous reaction conditions as carbodiimides are moisture-sensitive. - Optimize the molar ratio of the PEG linker, coupling reagents, and the amine-containing molecule. A common starting point is a 1:1.2:1.2 ratio of acid:EDC:NHS.
Suboptimal reaction pH- For EDC/NHS chemistry, maintain a pH of 4.5-5.5 during the activation step and adjust to 7.0-8.0 for the coupling step.[1] - For NHS ester reactions with primary amines, the optimal pH is typically between 7 and 9.[2][3]
Steric hindrance- If conjugating to a large biomolecule, consider using a longer PEG linker to reduce steric hindrance.[4]
Presence of Unexpected Byproducts Side reactions during Fmoc deprotection- Aspartimide formation: If your peptide sequence contains aspartic acid, consider using a milder base for Fmoc deprotection or adding HOBt to the piperidine solution.[5]
Side reactions during carboxyl activation- Racemization: Add an equivalent of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to the coupling reaction to minimize racemization.[6] - Nitrile formation from Asn/Gln: If your target molecule contains asparagine or glutamine, be aware that carbodiimides can promote the dehydration of the side-chain amide to a nitrile.[6] Use a milder activating agent if this is a concern.
Hydrolysis of activated ester- Perform the conjugation reaction promptly after activating the carboxylic acid. - Ensure all solvents and reagents are anhydrous.
Difficulty in Product Purification Unreacted PEG linker- Optimize the stoichiometry to use a slight excess of the amine-containing molecule if it is not the limiting reagent. - Utilize purification techniques that can separate based on size or charge, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Aggregation of the conjugate- The hydrophilic PEG chain should improve the solubility of the conjugate.[3][7] If aggregation is still an issue, consider modifying the buffer composition (e.g., adding mild detergents or adjusting pH).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the conjugation of this compound?

A1: The most common side reactions can be categorized into three stages:

  • Fmoc Deprotection: Incomplete deprotection leading to truncated products and side reactions like aspartimide formation if your molecule contains susceptible amino acids.[5][8]

  • Carboxylic Acid Activation: Racemization of the activated carboxyl group, which can be suppressed by additives like HOBt.[6] Also, hydrolysis of the activated ester can occur in the presence of water.

  • Coupling: Competing hydrolysis of the activated PEG linker and potential side reactions with amino acid side chains (e.g., dehydration of asparagine/glutamine to nitriles by carbodiimides).[6]

Q2: What is the optimal pH for the conjugation reaction?

A2: The optimal pH depends on the coupling chemistry. For a two-step reaction using EDC and NHS to form an NHS ester, the activation of the carboxylic acid is most efficient at a slightly acidic pH of 4.5-5.5.[1] The subsequent reaction of the NHS-activated PEG with a primary amine is best performed at a pH of 7.0-8.0.[2][3]

Q3: How can I monitor the progress of the conjugation reaction?

A3: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the desired product and any potential byproducts by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): To quantify the conversion of reactants to products.

Q4: What are the best practices for handling and storing this compound?

A4: To ensure the integrity of the reagent, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidation. Before use, allow the reagent to warm to room temperature before opening the container to avoid condensation.

Experimental Protocols

Protocol 1: Fmoc Deprotection
  • Dissolve the Fmoc-protected PEGylated substrate in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the completion of the deprotection using a suitable analytical method (e.g., TLC or LC-MS).

  • Precipitate the deprotected product by adding cold diethyl ether and collect the solid by centrifugation or filtration.

  • Wash the product with cold diethyl ether to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Dry the product under vacuum.

Protocol 2: EDC/NHS Coupling to a Primary Amine
  • Dissolve the deprotected amine-PEG12-CH2CH2COOH (1 equivalent) in an anhydrous solvent such as DMF or dichloromethane (DCM).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid. The reaction is typically performed at a pH of 4.5-5.5.[1]

  • In a separate vial, dissolve the amine-containing molecule (1-1.2 equivalents) in a suitable buffer or solvent.

  • Add the activated PEG-linker solution to the amine-containing molecule. Adjust the pH of the reaction mixture to 7.0-8.0.

  • Allow the reaction to proceed at room temperature for 4-24 hours, or at 4°C for overnight.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Once the reaction is complete, quench any unreacted NHS esters by adding a small amount of an amine-containing buffer like Tris or glycine.

  • Purify the conjugate using an appropriate chromatographic technique (e.g., SEC or RP-HPLC).

Visualizations

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_activation Carboxyl Activation cluster_coupling Conjugation cluster_purification Purification start Fmoc-NH-PEG-COOH deprotection Add 20% Piperidine in DMF start->deprotection deprotected_peg H2N-PEG-COOH deprotection->deprotected_peg activation Add EDC/NHS in anhydrous DMF deprotected_peg->activation activated_peg NHS-Ester-PEG-COOH activation->activated_peg coupling Couple at pH 7-8 activated_peg->coupling amine_molecule Amine-containing Molecule (R-NH2) amine_molecule->coupling conjugate R-NH-CO-PEG-NH2 coupling->conjugate purification Purify (e.g., HPLC, SEC) conjugate->purification final_product Purified Conjugate purification->final_product

Caption: Experimental workflow for this compound conjugation.

side_reactions cluster_main cluster_side main_path Desired Conjugation Pathway Fmoc_PEG Fmoc-NH-PEG-COOH Deprotected_PEG H2N-PEG-COOH Fmoc_PEG->Deprotected_PEG Piperidine Activated_PEG Activated PEG Ester Deprotected_PEG->Activated_PEG EDC/NHS incomplete_deprotection Incomplete Deprotection (Fmoc-PEG remains) Deprotected_PEG->incomplete_deprotection Error Source aspartimide Aspartimide Formation (if Asp is present) Deprotected_PEG->aspartimide Error Source Conjugate Desired Conjugate Activated_PEG->Conjugate R-NH2 racemization Racemization Activated_PEG->racemization Error Source hydrolysis Hydrolysis of Activated Ester Activated_PEG->hydrolysis Error Source nitrile_formation Nitrile Formation (if Asn/Gln is present) Conjugate->nitrile_formation Error Source

Caption: Potential side reactions in the conjugation process.

References

how to avoid aggregation during bioconjugation with PEG12 linker

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bioconjugation Troubleshooting

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered during bioconjugation with a PEG12 linker.

Troubleshooting Guide: How to Avoid Aggregation

Aggregation of biomolecules during bioconjugation can significantly reduce yield and compromise the efficacy of the final product. This guide provides a systematic approach to troubleshoot and mitigate aggregation when using a PEG12 linker.

Step 1: Initial Assessment and Optimization of Reaction Conditions

The first step in troubleshooting aggregation is to evaluate and optimize the core reaction parameters. Often, minor adjustments to the experimental setup can lead to significant improvements in solubility and a reduction in aggregation.

To efficiently identify the best reaction conditions, a small-scale screening experiment is recommended. This allows for the testing of multiple parameters simultaneously without consuming large quantities of valuable reagents.

Objective: To determine the optimal protein concentration, PEG12 linker-to-protein molar ratio, pH, and temperature to minimize aggregation during bioconjugation.

Materials:

  • Biomolecule (e.g., antibody, protein) stock solution

  • Activated PEG12 linker stock solution

  • Reaction buffers with a range of pH values (e.g., phosphate, HEPES, citrate)

  • 96-well plate or microcentrifuge tubes

  • Instrumentation for aggregation analysis (e.g., SEC-HPLC, DLS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your biomolecule (e.g., 10 mg/mL) in a suitable, amine-free buffer (if targeting lysines).

    • Dissolve the activated PEG12 linker in an appropriate solvent (e.g., DMSO, DMF) to a high concentration.

  • Set Up a Screening Matrix:

    • In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (50-100 µL).

    • Vary one parameter at a time while keeping the others constant. Test a range of:

      • Protein Concentration: e.g., 0.5, 1, 2, 5 mg/mL.[1]

      • PEG12:Protein Molar Ratio: e.g., 5:1, 10:1, 20:1.[1]

      • pH: Screen a range of pH values, typically between 6.5 and 8.0, using different buffer systems.[2]

      • Temperature: Conduct reactions at 4°C and room temperature.[1][3]

  • Initiate the Reaction:

    • Add the activated PEG12 linker to the biomolecule solution with gentle mixing.

  • Incubation:

    • Incubate the reactions for a set period (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Analysis:

    • After incubation, analyze each reaction for the presence of aggregates using methods like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[3][4]

The results from the screening experiment can be summarized in a table to easily compare the impact of different conditions on aggregation.

Condition Protein Conc. (mg/mL) PEG12:Protein Ratio pH Temperature (°C) Observation (Aggregation Level)
115:17.44Low
255:17.44High
3120:17.44Moderate
415:16.54Low
515:17.4Room TempModerate
Step 2: Employ Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial. These molecules can help maintain the native conformation of the biomolecule and reduce non-specific interactions.

Excipient Recommended Starting Concentration Mechanism of Action
Sucrose5-10% (w/v)Increases protein stability through preferential exclusion.[1]
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1][3]
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[1]
Glycerol5-20% (v/v)Acts as a protein stabilizer.[3]
Step 3: Control the Reaction Rate

A rapid, uncontrolled reaction can sometimes favor intermolecular cross-linking over the desired intramolecular modification, leading to aggregation. Slowing down the reaction rate can often mitigate this issue.

  • Lower the Temperature: Performing the conjugation reaction at 4°C will decrease the reaction kinetics.[1][3]

  • Stepwise Addition of PEG12 Linker: Instead of adding the entire volume of the activated PEG12 linker at once, add it in smaller aliquots over a period of time. This helps to avoid localized high concentrations of the reagent.[1][3]

Step 4: Consider Alternative Strategies

If aggregation persists despite the troubleshooting steps above, it may be necessary to consider alternative bioconjugation strategies. This could involve using a different linker chemistry or a different PEG linker with a different length or architecture.[1] The hydrophilic nature of the PEG12 linker is generally beneficial for reducing aggregation; however, the overall properties of the bioconjugate are influenced by the protein, the linker, and the conjugated molecule.[5]

TroubleshootingWorkflow start Aggregation Observed step1 Step 1: Optimize Reaction Conditions (Concentration, Ratio, pH, Temp) start->step1 step2 Step 2: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) step1->step2 Aggregation Persists end_success Aggregation Resolved step1->end_success Aggregation Resolved step3 Step 3: Control Reaction Rate (Lower Temp, Stepwise Addition) step2->step3 Aggregation Persists step2->end_success Aggregation Resolved step4 Step 4: Consider Alternative Strategies (Different Linker Chemistry/Length) step3->step4 Aggregation Persists step3->end_success Aggregation Resolved end_fail Consult Further Technical Support step4->end_fail

Caption: A workflow for troubleshooting aggregation during bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of aggregation during bioconjugation with a PEG12 linker?

A1: Several factors can contribute to aggregation during bioconjugation:

  • High Protein Concentration: Increased proximity of protein molecules can lead to a higher likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can all impact the stability and solubility of your protein. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[1]

  • Poor Reagent Quality: Impurities in the PEG12 linker or the presence of bifunctional linkers when a monofunctional linker is intended can lead to unintended cross-linking.[1]

  • Hydrophobicity of the Conjugated Molecule: If the molecule being conjugated to the protein via the PEG12 linker is highly hydrophobic, it can increase the overall hydrophobicity of the conjugate and promote aggregation.[5]

CausesOfAggregation cluster_causes Potential Causes Aggregation Protein Aggregation HighConc High Protein Concentration HighConc->Aggregation SuboptimalCond Suboptimal Reaction Conditions (pH, Temp) SuboptimalCond->Aggregation PoorReagent Poor Reagent Quality PoorReagent->Aggregation Hydrophobicity Payload Hydrophobicity Hydrophobicity->Aggregation

Caption: Common causes leading to protein aggregation during bioconjugation.

Q2: How does a PEG12 linker help in preventing aggregation?

A2: A PEG12 linker is a hydrophilic spacer.[6][7] When conjugated to a biomolecule, the polyethylene glycol chain creates a hydrophilic shield around the molecule.[8] This can help to:

  • Increase Solubility: The hydrophilic nature of the PEG chain improves the overall solubility of the bioconjugate in aqueous solutions.[6][9]

  • Mask Hydrophobic Regions: The PEG linker can mask hydrophobic patches on the surface of the protein or the conjugated molecule, reducing the likelihood of hydrophobic interactions that lead to aggregation.

  • Provide Steric Hindrance: The flexible PEG chain creates a physical barrier that can prevent protein molecules from getting close enough to aggregate.

Q3: How can I detect and quantify aggregation in my bioconjugate sample?

A3: Several analytical techniques can be used to monitor and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This is a high-resolution method that separates molecules based on their size. Aggregates will elute earlier than the monomeric bioconjugate.[3][4]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.[3][4]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal the presence of higher molecular weight bands corresponding to covalent aggregates.[4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and detect the presence of multimers.[4]

Q4: What is a general protocol for bioconjugation with a PEG12 linker?

A4: The following is a general protocol for conjugating a PEG12 linker to a protein, which should be optimized for your specific application.

Objective: To conjugate an activated PEG12 linker to a target biomolecule.

Materials:

  • Biomolecule in an appropriate buffer (e.g., PBS, pH 7.4)

  • Activated PEG12 linker (e.g., NHS-PEG12-Maleimide)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., Tris, glycine)

  • Purification system (e.g., SEC column, dialysis cassette)

Procedure:

  • Prepare the Biomolecule:

    • Ensure the biomolecule is in a buffer that is compatible with the chosen conjugation chemistry. For example, if using an NHS ester to target lysines, avoid buffers containing primary amines like Tris.

    • Adjust the concentration of the biomolecule to the optimal level determined from screening experiments (e.g., 1-5 mg/mL).[3]

  • Prepare the PEG12 Linker:

    • Immediately before use, dissolve the activated PEG12 linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.[3]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved PEG12 linker to the biomolecule solution while gently mixing.

    • Incubate the reaction at the optimal temperature and for the optimal duration determined from screening experiments (e.g., 1-2 hours at room temperature or 2-4 hours at 4°C).[3]

  • Quench the Reaction:

    • Add a quenching reagent (e.g., Tris to a final concentration of 50-100 mM) to stop the reaction by consuming any unreacted linker.

  • Purification:

    • Remove excess, unreacted linker and byproducts by purifying the bioconjugate using a suitable method such as size exclusion chromatography or dialysis.[2]

  • Characterization:

    • Analyze the purified conjugate to determine the degree of labeling and to assess the level of aggregation.

References

Technical Support Center: Improving Peptide Synthesis Yield with a PEG12 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of a PEG12 linker to improve the yield of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is a PEG12 linker and how can it improve my peptide synthesis yield?

A PEG12 linker, specifically a monodisperse polyethylene glycol linker with 12 ethylene oxide units, can significantly enhance the success of your solid-phase peptide synthesis (SPPS).[1][2] Its primary benefits lie in its ability to improve the solubility of the growing peptide chain and reduce intermolecular aggregation.[1] Peptide aggregation is a major cause of low yields and incomplete synthesis, particularly for hydrophobic or "difficult" sequences. By incorporating a flexible and hydrophilic PEG12 spacer, you can disrupt the secondary structures that lead to aggregation, thereby improving reaction kinetics and overall yield.[3]

Q2: When should I consider using a PEG12 linker in my peptide synthesis?

You should consider incorporating a PEG12 linker under the following circumstances:

  • Synthesizing hydrophobic peptides: Peptides with a high content of hydrophobic amino acids are prone to aggregation.[4] The PEG12 linker's hydrophilic nature helps to maintain the solubility of the peptide-resin complex.[2]

  • Working with "difficult" sequences: Sequences known to form strong secondary structures (e.g., β-sheets) can hinder reagent accessibility.[3][5] The PEG12 linker acts as a "disruptor" of these structures.

  • Synthesizing long peptides: As the peptide chain elongates, the risk of aggregation increases.[6] Introducing a PEG linker at strategic points can mitigate this.

  • When experiencing low yields with standard protocols: If you are observing incomplete coupling or deprotection steps, peptide aggregation is a likely culprit, and a PEG12 linker can be a valuable troubleshooting tool.

Q3: Where in the peptide sequence should I incorporate the PEG12 linker?

The placement of the PEG12 linker depends on the specific peptide sequence and the intended application. It can be introduced:

  • At the N-terminus: To improve the overall solubility of the final peptide.

  • At the C-terminus: By using a PEG-functionalized resin.

  • Internally within the sequence: To break up aggregating segments. This is particularly effective when placed in the middle of a known or predicted aggregation-prone region.

Q4: Will the PEG12 linker be cleaved from my peptide?

The PEG12 linker is typically incorporated as a stable part of the final peptide conjugate. Standard cleavage cocktails used in Fmoc-based SPPS, such as those containing trifluoroacetic acid (TFA), will cleave the peptide from the resin support but will not cleave the PEG linker from the peptide chain itself.

Q5: How does a PEG12 linker affect the biological activity of my peptide?

The impact of a PEG12 linker on biological activity is peptide-specific and must be empirically determined. In many cases, PEGylation can enhance the pharmacokinetic properties of a peptide, such as increasing its half-life in circulation and reducing immunogenicity.[7] However, it is crucial to consider the proximity of the linker to the peptide's active site, as it could potentially cause steric hindrance.

Troubleshooting Guide

This guide addresses common issues encountered during peptide synthesis when using a PEG12 linker and provides strategies for resolution.

Symptom Potential Cause Troubleshooting Strategy
Low Crude Peptide Yield Incomplete Coupling: Steric hindrance or aggregation preventing complete reaction of the activated amino acid.Double Couple: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagents. • Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU to more efficient ones like HATU or HCTU. • Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.
Incomplete Fmoc Deprotection: Aggregation limiting access of the deprotection reagent (e.g., piperidine) to the N-terminus.Use a Stronger Deprotection Reagent: Consider using a solution containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in your deprotection cocktail.[3] • Increase Deprotection Time: Extend the deprotection steps to ensure complete removal of the Fmoc group. • Monitor Deprotection: Use a method like UV monitoring of the Fmoc-adduct to confirm complete deprotection.
Peptide Aggregation on Resin: Hydrophobic interactions causing the peptide chains to clump together, blocking reactive sites.Incorporate a PEG12 Linker: If not already included, adding a PEG12 linker can disrupt aggregation. • Change Synthesis Solvent: Switch from DMF to NMP or add chaotropic salts (e.g., LiCl) to the solvent to disrupt hydrogen bonding. • Elevate Synthesis Temperature: Performing the synthesis at a higher temperature can sometimes reduce aggregation.
Presence of Deletion Sequences in Mass Spectrometry Incomplete Coupling at a Specific Residue: A particularly difficult amino acid coupling is failing.Double couple the problematic amino acid. • Use a more potent coupling reagent for that specific step.
Poor Solubility of the Cleaved Peptide Residual Aggregation: Even after cleavage, the peptide may remain aggregated.• The incorporated PEG12 linker should improve solubility. • Optimize the purification protocol: Use solvents containing organic acids (e.g., acetic acid) or denaturants to solubilize the peptide before HPLC purification.

Data Presentation

While direct comparative studies quantifying yield improvement with a PEG12 linker for a specific peptide are not always available in the literature, the primary mechanism of yield improvement is the reduction of peptide aggregation. The following table illustrates the theoretical impact of incomplete coupling or deprotection, often caused by aggregation, on the overall yield of a 20-amino acid peptide. This highlights the importance of strategies, such as using a PEG12 linker, to ensure high efficiency at each step.

Efficiency per Step (%) Overall Theoretical Yield (%) for a 20-mer Peptide
99.581.8
99.066.8
98.044.6
97.029.0
95.012.5

This table demonstrates that even a small decrease in efficiency at each coupling and deprotection step, which can be caused by peptide aggregation, leads to a significant reduction in the final peptide yield.[6] The inclusion of a PEG12 linker helps to maintain high efficiency by preventing aggregation.

Experimental Protocols

Protocol 1: Incorporation of an Fmoc-NH-PEG12-CH2COOH Linker during SPPS

This protocol outlines the manual coupling of an Fmoc-protected PEG12 linker within a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-NH-PEG12-CH2COOH

  • Coupling reagent (e.g., HATU, HCTU)

  • Base (e.g., DIPEA, NMM)

  • DMF (Peptide synthesis grade)

  • 20% Piperidine in DMF (Deprotection solution)

  • DCM (Dichloromethane)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Activation of Fmoc-NH-PEG12-CH2COOH:

    • In a separate vial, dissolve Fmoc-NH-PEG12-CH2COOH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in a minimal amount of DMF.

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling of the PEG12 Linker:

    • Add the activated PEG12 linker solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the reaction completion, a small sample of resin can be taken for a Kaiser test (a negative result indicates complete coupling).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group on the PEG12 linker and the coupling of the next amino acid in the sequence, following the standard SPPS cycle.

Protocol 2: Cleavage of a PEGylated Peptide from the Resin

This protocol describes a standard procedure for cleaving the synthesized peptide from the solid support.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin beads.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing:

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or argon gas. The peptide is now ready for purification by HPLC.

Visualizations

experimental_workflow start Start: Fmoc-Peptide-Resin swell Swell Resin (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple PEG12 Linker wash1->couple activate Activate Fmoc-PEG12-COOH (HATU/DIPEA in DMF) activate->couple wash2 Wash (DMF, DCM) couple->wash2 continue_synthesis Continue SPPS Cycles wash2->continue_synthesis cleave Cleave from Resin (TFA Cocktail) continue_synthesis->cleave precipitate Precipitate (Cold Ether) cleave->precipitate purify Purify (HPLC) precipitate->purify end End: Purified PEG12-Peptide purify->end

Caption: Workflow for incorporating a PEG12 linker in SPPS.

troubleshooting_logic start Low Peptide Yield? check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_deprotection Check Deprotection (UV Monitoring) start->check_deprotection incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Incomplete aggregation Suspect Aggregation? incomplete_coupling->aggregation solution1 Double Couple or Use Stronger Reagent incomplete_coupling->solution1 incomplete_deprotection->aggregation solution2 Increase Deprotection Time or Use DBU incomplete_deprotection->solution2 solution3 Incorporate PEG12 Linker, Change Solvent, or Increase Temperature aggregation->solution3 Yes

References

preventing ester hydrolysis of activated Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG12-CH2CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this PEG linker by providing in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the activation and conjugation of this compound.

Issue 1: Low or No Conjugation Yield
Possible Cause Troubleshooting Step Explanation
Hydrolysis of the Activated Ester 1. Optimize pH: Maintain the reaction pH between 7.2 and 7.5 for NHS ester activation to balance amine reactivity and ester stability. For the conjugation step, a pH of 8.0-8.5 can be used, but the reaction time must be minimized.[1] 2. Control Temperature: Perform the reaction at 4°C or on ice to significantly slow down the rate of hydrolysis.[2] 3. Fresh Reagents: Prepare the activated this compound solution immediately before use. Do not store the activated ester in aqueous solutions.[3]Activated esters, especially N-hydroxysuccinimide (NHS) esters, are highly susceptible to hydrolysis in aqueous environments, which is accelerated at higher pH and temperatures. This hydrolysis reaction competes with the desired amidation, leading to a lower yield of the conjugated product.
Inefficient Activation of Carboxylic Acid 1. Use Anhydrous Solvents: Dissolve the this compound and activating agents (e.g., EDC/NHS) in a dry, water-miscible organic solvent like DMSO or DMF before adding to the reaction buffer.[3][4] 2. Check Reagent Quality: Ensure that the activating agents (e.g., EDC, NHS) are not expired and have been stored under desiccated conditions.Moisture can prematurely hydrolyze the activating agents and the activated ester. High-quality, anhydrous solvents are crucial for efficient activation.
Steric Hindrance Increase Linker Length: If conjugating to a large biomolecule, the PEG12 chain may not provide enough spatial separation. Consider using a longer PEG linker to minimize steric hindrance.[2][5]The polyethylene glycol chain, while increasing solubility, can also create steric bulk that hinders the activated ester from reaching the target amine on the biomolecule.[6]
Suboptimal Buffer Composition Avoid Amine-Containing Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated ester.[4]The primary amines in these buffers are nucleophiles and will react with the activated ester, quenching the reaction.
Issue 2: Reagent Precipitation During Reaction
Possible Cause Troubleshooting Step Explanation
Low Aqueous Solubility of Activated Ester Maintain Low Organic Solvent Concentration: While using an organic solvent to dissolve the activated ester is recommended, keep the final concentration in the aqueous reaction mixture below 10% to prevent precipitation of the biomolecule. Use a Water-Soluble Activating Agent: Consider using Sulfo-NHS instead of NHS to increase the water solubility of the activated ester.The Fmoc group and the activated ester can be hydrophobic. While the PEG chain enhances solubility, high concentrations of the activated species can lead to precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for activating this compound and conjugating it to a primary amine?

A1: The optimal pH is a trade-off between reaction efficiency and the stability of the activated ester.

  • Activation: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 5.5-6.5.

  • Conjugation: The reaction of the activated ester with a primary amine is most efficient at a slightly basic pH of 8.0-8.5. However, the rate of hydrolysis also increases significantly at this pH.

  • Recommendation: A common strategy is to perform the activation at pH 5.5-6.5, and then either adjust the pH to 7.2-7.5 for the conjugation step to balance reactivity and stability or perform the conjugation at pH 8.0-8.5 for a shorter period.[1]

Q2: How can I monitor the progress of the activation and conjugation reactions?

A2: The progress of the reaction can be monitored by analytical techniques such as:

  • HPLC: Reverse-phase HPLC can be used to separate the starting materials, the activated intermediate, the final conjugate, and the hydrolyzed by-product.

  • Mass Spectrometry: LC-MS can be used to identify the molecular weights of the species in the reaction mixture, confirming the formation of the desired conjugate.

Q3: Are there alternatives to NHS esters that are more resistant to hydrolysis?

A3: Yes, several alternatives offer improved stability in aqueous solutions:

  • Tetrafluorophenyl (TFP) and Pentafluorophenyl (PFP) esters: These are more resistant to hydrolysis than NHS esters and can be more reactive towards amines.[3][7]

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): This reagent allows for a one-pot amidation in aqueous or alcoholic solutions without the need for prior activation to a separate ester, and the intermediate is more stable against hydrolysis compared to carbodiimide-based methods.[8][9]

Q4: How should I purify my final PEGylated conjugate?

A4: The choice of purification method depends on the properties of your conjugate and the unreacted components. Common methods include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG linker and activating agents.[]

  • Ion Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences between the unreacted biomolecule and the PEGylated product.[11]

  • Reverse Phase Chromatography (RP-HPLC): Useful for the purification of peptides and smaller biomolecules, providing high-resolution separation.[]

  • Dialysis or Ultrafiltration: Suitable for removing small molecule impurities from large protein conjugates.[12]

Quantitative Data

Table 1: Comparison of Activated Ester Half-Lives at Room Temperature

This table compares the half-life (t½) of N-hydroxysuccinimide (NHS) and tetrafluorophenyl (TFP) activated esters at different pH values, demonstrating the increased stability of TFP esters.[7]

pHNHS Ester Half-Life (minutes)TFP Ester Half-Life (minutes)
7.0 ~240 - 300~456
8.0 ~60~180
8.6 ~10Not explicitly stated, but significantly longer than NHS
10.0 ~3.9~39

Note: Half-life values are approximate and can vary based on the specific molecule and buffer conditions.[1]

Experimental Protocols

Protocol 1: Activation of this compound using EDC/NHS

This protocol describes the standard method for activating the terminal carboxylic acid of the PEG linker to an NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction vessel

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve PEG Linker: Weigh the desired amount of this compound and dissolve it in a minimal amount of anhydrous DMSO or DMF.

  • Prepare Activation Solution: In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in the Activation Buffer.

  • Activation Reaction: Add the dissolved PEG linker solution to the EDC/NHS solution.

  • Incubation: Gently mix the reaction and incubate for 15-30 minutes at room temperature.

  • Immediate Use: The activated Fmoc-NH-PEG12-NHS ester is now ready for immediate use in the conjugation reaction. Do not store the activated ester.

Protocol 2: Amine Conjugation with Activated Fmoc-NH-PEG12-NHS Ester

This protocol details the conjugation of the activated PEG linker to a primary amine-containing molecule.

Materials:

  • Freshly activated Fmoc-NH-PEG12-NHS ester solution (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., SEC column)

Procedure:

  • Prepare Amine Solution: Dissolve or buffer-exchange the amine-containing molecule into the Conjugation Buffer.

  • Conjugation Reaction: Add the freshly prepared activated Fmoc-NH-PEG12-NHS ester solution to the amine solution. The molar ratio of activated PEG to the amine may need to be optimized, but a starting point is typically a 5- to 20-fold molar excess of the PEG linker.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. For reactions at pH 8.3, a shorter incubation time (30-60 minutes) is recommended to minimize hydrolysis.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Purify the PEGylated conjugate from unreacted reagents and by-products using an appropriate method such as size exclusion chromatography, dialysis, or ion-exchange chromatography.[][11]

Protocol 3: One-Pot Amidation using DMTMM

This protocol provides an alternative method for conjugating this compound to an amine-containing molecule with a hydrolysis-resistant reagent.[8][13]

Materials:

  • This compound

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Amine-containing molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction vessel

Procedure:

  • Dissolve Reactants: Dissolve the this compound (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in the Reaction Buffer.

  • Add DMTMM: Add DMTMM (1.5-2 equivalents) to the solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC.

  • Purification: Purify the conjugate as described in Protocol 2, step 5.

Visualizations

cluster_activation Activation Step cluster_reaction Conjugation vs. Hydrolysis PEG_COOH This compound Activated_Ester Activated NHS Ester PEG_COOH->Activated_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Stable Amide Bond (PEG-CONH-R) Activated_Ester->Conjugate Aminolysis (Desired) Hydrolyzed Hydrolyzed PEG-COOH (Inactive) Activated_Ester->Hydrolyzed Hydrolysis (Competing) Amine Primary Amine (R-NH2) Amine->Conjugate Water Water (H2O) Water->Hydrolyzed

Caption: Reaction pathways for the activation of this compound and its subsequent desired conjugation versus the competing hydrolysis reaction.

Start Low Conjugation Yield Observed Check_pH Is reaction pH optimal (7.2-8.0)? Start->Check_pH Adjust_pH Adjust pH to 7.2-7.5 and repeat Check_pH->Adjust_pH No Check_Temp Was reaction performed at low temp (4°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Repeat reaction at 4°C Check_Temp->Lower_Temp No Check_Reagents Are activating agents (EDC/NHS) fresh and dry? Check_Temp->Check_Reagents Yes Lower_Temp->Check_Reagents Use_Fresh Use fresh, anhydrous reagents Check_Reagents->Use_Fresh No Consider_Alternative Consider alternative activating agent (e.g., TFP, DMTMM) Check_Reagents->Consider_Alternative Yes Use_Fresh->Consider_Alternative Success Improved Yield Consider_Alternative->Success

Caption: A troubleshooting workflow for diagnosing and resolving low conjugation yield.

Activating_Agents Choice of Activating Agent NHS NHS Ester Susceptible to hydrolysis Optimal pH: 7.2-8.5 Commonly used Activating_Agents->NHS Standard Choice TFP_PFP TFP/PFP Esters More resistant to hydrolysis Higher reactivity More hydrophobic Activating_Agents->TFP_PFP Improved Stability DMTMM DMTMM One-pot reaction Stable in water No separate activation step Activating_Agents->DMTMM Alternative Pathway

Caption: Comparison of different activating agents for this compound.

References

Technical Support Center: Troubleshooting Mass Spec Results of PEGylated Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting unexpected mass spectrometry results of PEGylated products. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of PEGylated molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments, from sample preparation to data analysis.

Sample Preparation

Question: I see a repeating series of peaks with a mass difference of approximately 44 Da, but I haven't injected my PEGylated sample yet. What could be the cause?

Answer: This strongly indicates polyethylene glycol (PEG) contamination in your LC-MS system. PEG is a common component in many lab consumables and can leach into your samples and system.

Troubleshooting Steps:

  • Identify the Source:

    • Systematically inject solvents and buffers to pinpoint the contaminated component.

    • Common sources include detergents (like Triton X-100), plasticware (e.g., tubes, pipette tips), and even some filters which may have PEG coatings.[1]

  • System Cleaning:

    • If the system is contaminated, a thorough wash is necessary. A wash solution of 1%-10% ammonium hydroxide can be effective at hydrolyzing and removing PEG from system components.[2]

  • Sample Handling:

    • Use glassware whenever possible.

    • If plasticware is unavoidable, pre-rinse it with your solvent to remove potential contaminants.

    • Be mindful of detergents used for cell lysis or other purposes, as they can be a source of PEG contamination.[1]

Preventative Measures Workflow

PEG_Contamination_Prevention cluster_prep Sample & System Preparation cluster_analysis Analysis A Use Glassware or Pre-Rinsed Plasticware D System Blank Injection A->D B Avoid PEG-Containing Detergents (e.g., Triton X-100) B->D C Use High-Purity Solvents and Reagents C->D E No PEG Signature? D->E F Proceed with Sample Analysis E->F Yes G PEG Signature Detected E->G No H Identify & Replace Contaminated Component G->H I Perform System Wash Protocol H->I I->D

A workflow for preventing and identifying PEG contamination.

Question: My PEGylated protein sample shows low signal intensity and high background noise. What can I do?

Answer: This could be due to the presence of excess unreacted PEG, salts, or other impurities that cause ion suppression. Proper sample cleanup is crucial.

Troubleshooting Steps:

  • Remove Excess PEG: Unreacted PEG can compete for ionization, suppressing the signal of your PEGylated product.[2]

    • Size Exclusion Chromatography (SEC): This is an effective method to separate the high molecular weight PEGylated protein from the smaller, unreacted PEG molecules.

    • Ultrafiltration: Use centrifugal filters with a molecular weight cutoff (MWCO) significantly lower than your PEGylated product but higher than the unreacted PEG. For example, for a protein PEGylated with a 5 kDa PEG, a 30 kDa MWCO filter might be more effective than a 10 kDa filter at removing the free PEG.[2]

  • Desalting: Salts from buffers can interfere with ionization.

    • Dialysis: Dialyze your sample against a volatile buffer like ammonium acetate.[1]

    • Desalting Columns: Use C18 or other appropriate desalting spin columns. Ensure the sample is acidified (pH < 3) before applying to a C18 column to ensure proper binding.[3]

Experimental Protocol: Sample Cleanup using Ultrafiltration

  • Select an ultrafiltration unit with a suitable MWCO (e.g., 30 kDa for a >50 kDa PEGylated protein).

  • Pre-rinse the filter membrane with ultrapure water or buffer to remove any potential contaminants.

  • Add your PEGylated protein sample to the filter unit.

  • Centrifuge according to the manufacturer's instructions to separate the retentate (containing the PEGylated protein) from the filtrate (containing smaller impurities and unreacted PEG).

  • Perform a buffer exchange by adding a volatile buffer (e.g., 10mM ammonium acetate) to the retentate and repeating the centrifugation step. Repeat this 2-3 times for efficient salt removal.

  • Recover the concentrated, cleaned PEGylated protein from the filter unit.

Data Acquisition & Interpretation

Question: My mass spectrum is extremely complex and I can't distinguish the different charge states of my PEGylated protein. How can I simplify the spectrum?

Answer: The polydispersity of PEG and the multiple charge states of the protein lead to a very congested spectrum.[4][5] Using a charge-stripping agent can help simplify this.

Troubleshooting Steps:

  • Post-Column Addition of a Charge-Stripping Agent: Introducing a volatile amine, such as triethylamine (TEA), post-column and before the ESI source can reduce the number of charges on the PEGylated protein.[4][6] This collapses the numerous charge state envelopes into fewer, more easily interpretable signals.

  • Optimize Amine Concentration: The concentration of the amine affects the extent of charge reduction. It's often necessary to optimize this, starting with a low concentration (e.g., 0.2% TEA) and gradually increasing it.[4]

Experimental Protocol: Post-Column Addition of Triethylamine (TEA)

  • Prepare the TEA solution: Prepare a 1% TEA solution in a 50:50 acetonitrile/water mixture.[6]

  • Setup the delivery system: Use a syringe pump to deliver the TEA solution at a steady, low flow rate (e.g., 5-10 µL/min) into the LC flow path.[6]

  • Connect to the LC flow: Use a T-connector to introduce the TEA solution into the eluent stream from the LC column just before it enters the mass spectrometer's ion source.

  • Acquire data: Analyze your PEGylated sample. The resulting mass spectrum should show a reduced number of charge states for your analyte.

Data Simplification Workflow

Data_Simplification A Complex Mass Spectrum: Overlapping Charge States & Polydispersity B Introduce Charge-Stripping Agent (e.g., Triethylamine) Post-Column A->B C Charge State Reduction B->C D Simplified Mass Spectrum: Fewer, More Resolved Charge Envelopes C->D E Deconvolution D->E F Zero-Charge Mass Spectrum E->F G Determine Average Mass & Polydispersity F->G

A workflow for simplifying complex mass spectra of PEGylated products.

Question: I see a distribution of peaks separated by 44 Da in my deconvoluted spectrum. What does this represent?

Answer: This is the expected result for a polydisperse PEGylated product. The 44 Da mass difference corresponds to the mass of a single ethylene glycol monomer unit (-CH₂CH₂O-).[6] This distribution reflects the inherent heterogeneity in the length of the PEG chain.

Data Interpretation:

  • Average Molecular Weight: The center of this distribution provides the average molecular weight of your PEGylated product.

  • Polydispersity: The breadth of the distribution is a measure of the polydispersity of the PEG chain. Specialized software can be used to calculate the polydispersity index (PDI).

Question: How can I determine the site of PEGylation on my protein?

Answer: Determining the specific amino acid residue where the PEG moiety is attached requires a "bottom-up" proteomics approach involving peptide mapping.

Troubleshooting Steps & Methodology:

  • Proteolytic Digestion: Digest the PEGylated protein into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them with tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein's amino acid sequence.

    • Look for peptide fragments that have a mass shift corresponding to the mass of the attached PEG chain. The presence of this mass shift on a specific peptide identifies the region of PEGylation.

    • Further fragmentation of the PEGylated peptide can help pinpoint the exact amino acid residue. In-source fragmentation combined with CID-MS/MS can be a powerful tool for this.[7]

Common Mass Modifications in PEG analysis

Modification/AdductMass (Da)Common Occurrence
Ethylene Glycol Monomer~44.026Repeating unit in PEG chains
Sodium Adduct [M+Na]⁺+22.989Common adduct in ESI-MS
Potassium Adduct [M+K]⁺+39.098Common adduct in ESI-MS
Ammonium Adduct [M+NH₄]⁺+18.034Can be observed, especially with ammonium-based buffers

Question: My deconvolution software is producing artifacts or failing to process the data correctly. What could be the issue?

Answer: Deconvoluting spectra of PEGylated proteins is challenging due to their complexity. The performance of the deconvolution algorithm is critical.[8]

Troubleshooting Steps:

  • Use Specialized Software: Standard deconvolution algorithms may not be suitable. Use software specifically designed for complex biomolecules, such as ProMass HR with its ZNova algorithm or the Bayesian protein reconstruction tool in Sciex's Bioanalyst software.[4][8]

  • High-Resolution Data: Accurate deconvolution relies on high-quality, high-resolution mass spectra. Ensure your instrument (e.g., Orbitrap, TOF) is properly calibrated and providing sufficient resolution to distinguish isotopic peaks.[4][5]

  • Manual Inspection: Before deconvolution, manually inspect the raw data to ensure the charge state envelope is well-defined and the signal-to-noise ratio is adequate.

  • Adjust Deconvolution Parameters: Experiment with the deconvolution parameters within your software, such as the expected mass range and charge state range.

References

Technical Support Center: Optimizing Bioconjugation with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to steric hindrance when using long Polyethylene Glycol (PEG) linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a long PEG linker in bioconjugation?

A1: Long PEG linkers serve as flexible, hydrophilic spacers that connect two or more molecules, such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC).[1][2][3] Their primary functions are to:

  • Increase Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules, which is crucial for their use in biological systems.[1][4][5][6]

  • Prolong Circulation Half-Life: The increased size of the PEGylated molecule reduces its clearance by the kidneys, leading to a longer time in the bloodstream.[5][6][7][8]

  • Reduce Immunogenicity: PEG chains can mask the conjugated molecule from the immune system, decreasing the chance of an immune response.[1][4][5][6]

  • Minimize Steric Hindrance: A sufficiently long linker provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1][9]

Q2: How does the length of a PEG linker influence steric hindrance and the activity of the conjugate?

A2: The length of the PEG linker is a critical parameter that requires careful optimization.[5][9]

  • Too Short: A short linker may not provide enough space between the conjugated molecules, leading to steric hindrance. This can interfere with the binding of an antibody to its target or the activity of a drug.[9]

  • Too Long: While longer linkers can effectively reduce steric hindrance between the conjugated moieties, the PEG chain itself can sometimes wrap around the biomolecule, potentially shielding its active site and reducing its biological activity.[9] Very long PEG chains have been shown to reduce the cytotoxicity of conjugates.[7][8]

Q3: Can the architecture of the PEG linker (e.g., linear vs. branched) affect steric hindrance?

A3: Yes, the architecture of the PEG linker plays a significant role.

  • Linear PEG Linkers: These are straight chains with functional groups at one or both ends. They are predictable in their behavior and can offer precise control over the distance between conjugated molecules, which is ideal for minimizing steric hindrance in a controlled manner.[10]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core. They can provide a superior shielding effect, which can be beneficial for increasing circulation time but may also lead to increased steric hindrance if not designed carefully.[10]

Q4: What are common problems encountered when using long PEG linkers, and how can they be addressed?

A4: A common issue is the aggregation of the protein or conjugate during the PEGylation process.[11] This can be caused by intermolecular cross-linking, high protein concentrations, or suboptimal reaction conditions.[11] To troubleshoot this, you can:

  • Optimize Reaction Conditions: Adjusting the pH, temperature, and buffer composition can improve protein stability.[11] Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and favor the desired intramolecular reaction.[11]

  • Control Reagent Addition: Adding the activated PEG linker in smaller portions over time (stepwise addition) can help prevent aggregation.[11]

  • Use Stabilizing Excipients: Adding sugars (like sucrose), polyols, or specific amino acids (like arginine) to the reaction buffer can help suppress protein aggregation.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Steric Hindrance: The PEG linker or the biomolecule's conformation is preventing the reactive groups from coming together.- Optimize the length of the PEG linker; test a range of PEG lengths.[9]- Consider using a more flexible or a branched PEG linker to alter the spatial arrangement.[1][10]- Adjust reaction conditions (pH, temperature) to potentially induce a more favorable conformation of the biomolecule.[1]
Inactivated Reagents: The functional groups on the PEG linker or the biomolecule are no longer reactive.- Ensure proper storage and handling of PEG reagents. NHS esters, for example, are moisture-sensitive.[1]- For thiol-maleimide conjugation, ensure the cysteine residues are reduced and the reducing agent is removed before adding the maleimide-PEG.[9]
Reduced Biological Activity of the Conjugate Steric Hindrance at the Active Site: The long PEG chain is blocking the active or binding site of the biomolecule.- Test shorter PEG linkers to reduce the potential for the PEG chain to "wrap around" the protein.[9]- Change the site of conjugation to a location further away from the active site.[12]- Use a different linker chemistry that allows for more precise control over the conjugation site.[1]
Conformational Changes: The conjugation process has altered the three-dimensional structure of the biomolecule.- Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy.[9]- Optimize reaction conditions (e.g., lower temperature, different pH) to minimize denaturation.[9]
Protein Aggregation During PEGylation Intermolecular Cross-linking: Bifunctional PEG linkers are reacting with multiple protein molecules.- Optimize the molar ratio of PEG linker to protein to favor single conjugation.- If using a bifunctional linker is not intended for cross-linking, ensure you are using a monofunctional PEG linker.[11]
High Protein Concentration: Molecules are too close together, promoting aggregation.- Perform the conjugation reaction at a lower protein concentration.[11]
Suboptimal Buffer Conditions: The buffer is not maintaining the stability of the protein.- Screen different buffers and pH ranges to find the optimal conditions for your specific protein.- Add stabilizing excipients like sucrose or arginine to the reaction buffer.[11]

Data Presentation: Impact of PEG Linker Length on Conjugate Properties

The following tables summarize quantitative data on how PEG linker length can influence key parameters of a bioconjugate.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate [7][8]

ConjugatePEG Linker Molecular Weight (kDa)In Vitro Cytotoxicity Reduction (fold)Half-Life Extension (fold)
ZHER2-SMCC-MMAE (HM)011
ZHER2-PEG4K-MMAE (HP4KM)44.5 - 6.52.5
ZHER2-PEG10K-MMAE (HP10KM)1022 - 22.511.2

Table 2: Influence of PEG Side Chain Length on ADC Clearance [13]

Drug-LinkerNumber of PEG UnitsClearance Rate (relative)
100High
9<8High
88Low
712Low
624Low

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein

This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • NHS-Ester functionalized PEG linker

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system: Size exclusion chromatography (SEC) or dialysis cassettes

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[9]

  • Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis against a suitable buffer.[1][9]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[9]

Protocol 2: General Procedure for Maleimide PEGylation of a Protein Thiol

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.

Materials:

  • Protein with a free cysteine residue

  • Maleimide-functionalized PEG linker

  • Reaction Buffer: Thiol-free buffer (e.g., PBS), pH 6.5-7.5

  • Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

  • Purification system: Size exclusion chromatography (SEC)

Methodology:

  • Protein Reduction (if necessary): If the cysteine residues are in a disulfide bond, dissolve the protein in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.

  • Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.[9]

  • PEG-Maleimide Preparation: Dissolve the maleimide-PEG linker in anhydrous DMSO to a stock concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved PEG-maleimide to the reduced protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using size exclusion chromatography to remove unreacted linker and protein.[9]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis protein Prepare Protein Solution conjugation Incubate Protein and PEG Linker protein->conjugation peg Prepare Activated PEG Linker peg->conjugation quenching Quench Reaction (Optional) conjugation->quenching purification Purify Conjugate (SEC/Dialysis) conjugation->purification If not quenching quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->characterization

Caption: A generalized workflow for a bioconjugation experiment using a PEG linker.

troubleshooting_logic cluster_solutions1 Low Efficiency Solutions cluster_solutions2 Aggregation Solutions cluster_solutions3 Low Activity (Good Conjugation) Solutions start Start: Low Conjugate Activity q1 Is conjugation efficiency low? start->q1 q2 Is there evidence of aggregation? q1->q2 No sol1a Optimize PEG Length q1->sol1a Yes sol2a Lower Protein Concentration q2->sol2a Yes sol3a Test Shorter PEG Linkers q2->sol3a No sol1b Check Reagent Activity sol1a->sol1b sol1c Adjust Reaction Conditions sol1b->sol1c sol2b Optimize Buffer/Add Excipients sol2a->sol2b sol2c Control Reagent Addition sol2b->sol2c sol3b Change Conjugation Site sol3a->sol3b sol3c Assess Conformational Changes sol3b->sol3c

Caption: A decision tree for troubleshooting common issues in PEG linker bioconjugation.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Fmoc-NH-PEG12-CH2CH2COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of conjugation reactions involving Fmoc-NH-PEG12-CH2CH2COOH. It offers a detailed examination of various HPLC approaches, supported by experimental data and protocols, to assist researchers in selecting the optimal analytical strategy for monitoring reaction progress, purifying conjugates, and ensuring product quality. Furthermore, this guide contrasts HPLC with alternative analytical techniques, offering a broader perspective on available methodologies.

The this compound linker is a valuable tool in bioconjugation, enabling the attachment of a discrete polyethylene glycol (PEG) spacer to amine-containing molecules such as peptides, proteins, and small molecule drugs. The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group provides a temporary protecting group that can be removed under basic conditions, while the carboxylic acid end allows for conjugation to primary amines via amide bond formation. Accurate and efficient analytical methods are crucial for monitoring both the deprotection of the Fmoc group and the subsequent conjugation reaction.

I. Comparison of HPLC Methodologies for Reaction Monitoring

Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for analyzing the progress of this compound conjugation reactions. The choice of column, mobile phase, and detector can significantly impact the resolution, sensitivity, and overall success of the analysis.

Data Presentation: Performance of Different RP-HPLC Columns and Conditions

The following table summarizes the performance of common RP-HPLC columns and conditions for the separation of the starting materials, intermediates, and final conjugate in a typical reaction. The data is representative and may vary based on the specific molecule being conjugated.

Parameter Method 1: C18 Column Method 2: C8 Column Method 3: Phenyl-Hexyl Column
Column C18, 5 µm, 4.6 x 150 mmC8, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20-80% B in 20 min20-80% B in 20 min30-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection UV at 265 nm (for Fmoc) and 220 nmUV at 265 nm (for Fmoc) and 220 nmUV at 265 nm (for Fmoc) and 220 nm
Resolution (Starting Material vs. Product) ExcellentGoodVery Good
Analysis Time ~25 min~25 min~20 min
Backpressure ModerateModerateHigher
Best Suited For General purpose, high-resolution separation of a wide range of polarities.Molecules that are too strongly retained on C18.Aromatic-containing conjugates, offering alternative selectivity.
Experimental Protocols
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-22 min: 20% to 80% B (linear gradient)

    • 22-25 min: 80% B

    • 25-28 min: 80% to 20% B (linear gradient)

    • 28-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelengths:

    • 265 nm to detect the Fmoc group on the unreacted linker.

    • 220 nm for peptide bonds if applicable, or the wavelength of maximum absorbance for the target molecule.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in an appropriate solvent (e.g., 50% acetonitrile/water) to a final concentration suitable for UV detection.

  • Instrumentation, Column, Mobile Phases, Flow Rate, and Temperature: As described in Protocol 1.

  • Gradient Elution: A faster gradient may be employed if the primary goal is to separate the Fmoc-protected linker from the deprotected amine and the dibenzofulvene-piperidine adduct byproduct.

    • 0-15 min: 30% to 90% B (linear gradient)

    • 15-17 min: 90% B

    • 17-20 min: 90% to 30% B (linear gradient)

    • 20-25 min: 30% B (re-equilibration)

  • Detection Wavelengths:

    • 265 nm and 301 nm to monitor the disappearance of the Fmoc-linker and the appearance of the dibenzofulvene adduct.

  • Sample Preparation: Quench a small aliquot of the deprotection reaction in a solution containing a slight excess of a weak acid (e.g., 1% acetic acid in the mobile phase) to neutralize the basic deprotection reagent before injection.

II. Visualization of Experimental Workflows and Relationships

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis HPLC Analysis Fmoc_PEG This compound Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Fmoc_PEG->Deprotection Deprotected_PEG H2N-PEG12-CH2CH2COOH Deprotection->Deprotected_PEG Conjugation Amide Bond Formation (e.g., EDC/NHS) Deprotected_PEG->Conjugation Target_Molecule Target Molecule (with primary amine) Target_Molecule->Conjugation Final_Conjugate Target-CO-NH-PEG12-CH2CH2COOH Conjugation->Final_Conjugate Sampling Reaction Sampling (at different time points) Quenching Sample Quenching (if necessary) Sampling->Quenching HPLC_Injection RP-HPLC Injection Quenching->HPLC_Injection Data_Analysis Chromatogram Analysis (Peak Integration) HPLC_Injection->Data_Analysis Results Reaction Progress (% Conversion) Data_Analysis->Results

Caption: Workflow for Fmoc-PEG conjugation and subsequent HPLC analysis.

hplc_components HPLC_System HPLC System Mobile Phase A (Aqueous) Mobile Phase B (Organic) Pump Autosampler Column Compartment Detector (UV/Vis) Column RP-HPLC Column C18 C8 Phenyl-Hexyl HPLC_System:Column->Column Data Data Acquisition Chromatogram Peak Area Retention Time HPLC_System:d->Data Column->HPLC_System:d

Caption: Key components and data flow in an HPLC system for conjugation analysis.

III. Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable for specific applications.

Technique Principle Advantages Disadvantages Best Suited For
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative, reproducible, automatable.Requires specialized equipment, can be time-consuming to develop methods.Routine reaction monitoring, purity assessment, and preparative purification.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information for peak identification, high sensitivity and selectivity.[1]Higher cost and complexity compared to HPLC-UV.Confirmation of product identity, analysis of complex mixtures, and characterization of impurities.
SDS-PAGE Separation of molecules based on size through a gel matrix under denaturing conditions.Simple, inexpensive, provides a visual representation of molecular weight changes.Low resolution, semi-quantitative, not suitable for small molecules.Analysis of protein and large peptide conjugations.
TLC Separation based on differential partitioning on a thin layer of adsorbent material.Rapid, inexpensive, simple equipment.Low resolution, not quantitative, limited to qualitative assessment.Quick checks of reaction progress, screening of reaction conditions.
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information.Low sensitivity, requires relatively large amounts of pure sample, complex data analysis.Structural confirmation of the final purified conjugate.

IV. Conclusion

The selection of an appropriate analytical method for monitoring this compound conjugation reactions is critical for successful drug development and research. RP-HPLC offers a robust and versatile platform for quantitative analysis, with a range of column chemistries and detection methods that can be tailored to the specific application. For unambiguous peak identification and analysis of complex samples, LC-MS is the preferred method. Alternative techniques such as SDS-PAGE and TLC can serve as valuable complementary tools for rapid, qualitative assessments. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and achieve reliable and reproducible results.

References

A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-PEG12-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptide-based drugs. This modification can improve a peptide's solubility, stability, and pharmacokinetic profile. Among the various PEGylation reagents, those with a discrete chain length, such as Fmoc-PEG12-acid and its activated esters, offer significant advantages for analytical characterization by mass spectrometry compared to traditional polydisperse PEG reagents. This guide provides an objective comparison of Fmoc-PEG12 as a labeling reagent for the mass spectrometry characterization of peptides, supported by experimental considerations and protocols.

Introduction to Fmoc-PEG12 Labeling

Fmoc-PEG12 is a monodisperse PEGylation reagent, meaning it has a precisely defined structure with exactly twelve ethylene glycol units. This homogeneity is a key advantage in mass spectrometry, as it results in a single, well-defined mass addition to the peptide, simplifying spectral analysis. The fluorenylmethyloxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, which can be useful in multi-step synthetic schemes but is often removed prior to the final application. For direct labeling of peptides for mass spectrometry, the carboxylic acid moiety of Fmoc-PEG12-acid is typically activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to react with primary amines on the peptide, such as the N-terminus or the side chain of lysine residues, forming a stable amide bond.

Performance Comparison of PEGylation Reagents

The choice of PEGylation reagent significantly impacts the ease and accuracy of mass spectrometry analysis. Here, we compare the key performance characteristics of monodisperse Fmoc-PEG12 with those of a common polydisperse methoxy-PEG (mPEG) reagent.

FeatureFmoc-PEG12 (Monodisperse)mPEG-NHS (Polydisperse)Rationale & Supporting Data
Molecular Weight 831.9 g/mol Variable (e.g., 2 kDa, 5 kDa average)Fmoc-PEG12 has a defined molecular formula (C44H57NO17), resulting in a precise mass. Polydisperse PEGs are mixtures of polymers with a distribution of chain lengths, leading to a broad mass range in the resulting labeled peptide.[1][2]
Mass Spectrometry Profile Single, sharp peak for the labeled peptide.Broad, complex series of peaks for the labeled peptide.The monodisperse nature of Fmoc-PEG12 results in a single mass addition, simplifying spectral deconvolution and mass assignment. Polydisperse PEGs create a complex envelope of peaks, making it challenging to determine the exact mass and purity of the conjugate.[3]
Labeling Efficiency High and quantifiable.Variable and difficult to precisely determine.While the reaction chemistry is similar (NHS ester reaction with amines), the well-defined nature of Fmoc-PEG12 allows for more straightforward monitoring of reaction completion and quantification of labeling efficiency by LC-MS.
Ionization Efficiency Generally good, can be influenced by the Fmoc group.Can lead to charge state complexity and potential ion suppression.The defined chemical entity of an Fmoc-PEG12-labeled peptide generally behaves predictably in the electrospray source. The heterogeneity of polydisperse PEGylated peptides can complicate the charge state distribution.
Fragmentation Analysis Predictable fragmentation of the peptide backbone and characteristic fragmentation of the linker.Complex fragmentation patterns due to the variable PEG chain lengths.MS/MS analysis of Fmoc-PEG12-labeled peptides yields clear peptide backbone fragmentation for sequence confirmation. Characteristic ions for the PEG spacer and the Fmoc group can also be observed.[4]

Experimental Protocols

Protocol 1: Labeling of a Peptide with Fmoc-PEG12-NHS Ester

This protocol describes the labeling of a peptide containing a primary amine (N-terminus or lysine side chain) with Fmoc-PEG12-NHS ester.

Materials:

  • Peptide of interest

  • Fmoc-PEG12-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water and acetonitrile

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Peptide Preparation: Dissolve the peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • Labeling Reagent Preparation: Immediately before use, dissolve the Fmoc-PEG12-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the Fmoc-PEG12-NHS ester solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature. The reaction can be monitored by LC-MS to assess its completion.

  • Quenching (Optional): To quench any unreacted NHS ester, a small amount of a primary amine-containing buffer (e.g., Tris-HCl) can be added.

  • Purification: Purify the labeled peptide from excess reagent and byproducts using a C18 SPE cartridge or by reversed-phase HPLC.

  • Lyophilization: Lyophilize the purified, labeled peptide for storage.

Protocol 2: Mass Spectrometry Analysis of Fmoc-PEG12-Labeled Peptide

This protocol outlines a general procedure for the analysis of the purified Fmoc-PEG12-labeled peptide by LC-MS/MS.

Instrumentation and Columns:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UPLC or HPLC system.

  • A C18 reversed-phase column suitable for peptide separations (e.g., 1.7-3.5 µm particle size, 100-300 Å pore size).

LC Method:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 30-60 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific peptide.

  • Flow Rate: Dependent on the column internal diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

  • Column Temperature: 30-40 °C.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z) to detect the intact labeled peptide.

  • MS/MS Scans (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Collision Energy: Optimize the collision energy to achieve good fragmentation of the peptide backbone. A stepped or ramped collision energy can be beneficial.

Visualizations

experimental_workflow Peptide Peptide Solution (PBS, pH 7.4) Reaction Labeling Reaction (1-2h, RT) Peptide->Reaction Reagent Fmoc-PEG12-NHS Ester (in DMF/DMSO) Reagent->Reaction Purification Purification (SPE or HPLC) Reaction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Data Analysis (Mass Confirmation & Sequencing) Analysis->Data fragmentation_pathway Precursor [Fmoc-PEG12-Peptide+nH]n+ Peptide_Fragments Peptide Backbone Fragments (b- and y-ions) Precursor->Peptide_Fragments CID/HCD PEG_Fragments PEG Fragments (e.g., [C2H4O]n) Precursor->PEG_Fragments CID/HCD Fmoc_Fragment Fmoc Fragment (m/z 179.1) Precursor->Fmoc_Fragment CID/HCD

References

The 12-Unit PEG Linker: A Sweet Spot for PROTAC Design and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), linker selection is a critical determinant of success. While a variety of linker chemistries exist, the 12-unit polyethylene glycol (PEG) linker has emerged as a frequent component in potent protein degraders. This guide provides an objective comparison of the advantages of a 12-unit PEG linker in PROTAC design and efficacy, supported by experimental data, and contrasts its performance with alternative linker strategies.

The linker in a PROTAC molecule is far more than a simple tether; it is a crucial element that dictates the physicochemical properties, cell permeability, and ultimately, the efficiency of the PROTAC in forming a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] The length, flexibility, and composition of the linker are all critical parameters that must be optimized to achieve potent and selective protein degradation.[2]

Unveiling the Advantages of a 12-Unit PEG Linker

PROTACs incorporating a 12-unit PEG linker often exhibit a favorable balance of properties that contribute to their enhanced efficacy. These advantages can be broadly categorized into improved physicochemical characteristics and optimized biological function.

Enhanced Solubility and Physicochemical Properties: A significant challenge in PROTAC development is their frequently high molecular weight and hydrophobicity, which can lead to poor aqueous solubility and hinder their bioavailability.[3] PEG linkers, with their hydrophilic ethylene glycol repeats, are known to significantly improve the solubility of PROTAC molecules.[3][4] A 12-unit PEG linker provides a substantial increase in hydrophilicity, often leading to better solubility compared to shorter PEG chains or purely aliphatic linkers.[3] This enhanced solubility facilitates formulation and improves the overall drug-like properties of the PROTAC.

Optimal Flexibility for Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[5] A linker that is too short can lead to steric hindrance between the target protein and the E3 ligase, preventing complex formation. Conversely, an excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitin transfer.[2][5] A 12-unit PEG linker often provides the requisite length and conformational flexibility to allow for optimal positioning of the target protein and the E3 ligase, thereby enhancing the stability of the ternary complex and leading to more efficient target degradation.[5]

Comparative Analysis: 12-Unit PEG vs. Alternative Linkers

The superiority of a 12-unit PEG linker is best understood through comparison with other commonly employed linker types, namely alkyl chains and rigid linkers.

PEG Linkers vs. Alkyl Linkers: Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are synthetically straightforward and chemically stable.[1][6] However, their hydrophobic nature can negatively impact the solubility and cell permeability of the resulting PROTAC.[1] In contrast, PEG linkers, including the 12-unit variant, offer improved hydrophilicity.[4] While alkyl linkers can be effective, the increased solubility afforded by PEG linkers often translates to better performance in cellular assays.

Flexible vs. Rigid Linkers: Rigid linkers, which may contain cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[6] However, this rigidity can also be a drawback, as it may limit the conformational sampling required to achieve an optimal ternary complex geometry. The flexibility of a 12-unit PEG linker allows it to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[5]

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from various studies, illustrating the impact of linker type and length on PROTAC efficacy. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

PROTAC Target Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
BRD4PEG~40 (approx. 12 PEG units)< 0.5 µMNot Specified[7]
BRD4PEG1-2 PEG units> 5 µMNot Specified[7]
BTKPEG≥ 4 PEG unitsPotent DegradationNot Specified[8]
BTKPEG< 4 PEG unitsImpaired AffinityNot Specified[8]
ERαAlkyl/Ether12Less EffectiveNot Specified[5]
ERαAlkyl/Ether16More EffectiveNot Specified[5]

Note: The data presented is a synthesis from multiple sources to illustrate general trends. For specific experimental details, please refer to the cited literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate PROTAC efficacy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (POI) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation AminoAcids Amino Acids Degradation->AminoAcids Experimental_Workflow Experimental Workflow for PROTAC Efficacy Evaluation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis CellSeeding 1. Cell Seeding PROTACTreatment 2. PROTAC Treatment (Varying Concentrations) CellSeeding->PROTACTreatment CellLysis 3. Cell Lysis PROTACTreatment->CellLysis ProteinQuant 4. Protein Quantification CellLysis->ProteinQuant WesternBlot 5. Western Blot ProteinQuant->WesternBlot UbiquitinationAssay 6. Ubiquitination Assay ProteinQuant->UbiquitinationAssay DataAnalysis 7. Data Analysis (DC50, Dmax) WesternBlot->DataAnalysis UbiquitinationAssay->DataAnalysis

References

A Comparative Guide to Analytical Methods for Confirming Successful Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of peptides via Solid-Phase Peptide Synthesis (SPPS) hinges on the complete and efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group at each cycle. Incomplete deprotection leads to the formation of deletion peptides, which are challenging to separate from the target peptide, thereby reducing the overall yield and purity. This guide provides a comparative overview of common analytical methods used to confirm the successful cleavage of the Fmoc group, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Qualitative Colorimetric Assays: A Rapid Visual Confirmation

Qualitative colorimetric tests are invaluable for providing a quick, visual assessment of the presence or absence of free primary and secondary amines on the resin-bound peptide. These tests are performed on a small sample of beads and are essential for real-time monitoring of the deprotection step.

The Kaiser Test (Ninhydrin Test)

The Kaiser test is the most widely used method for detecting free primary amines.[1][2][3] In this test, ninhydrin reacts with the primary amine to produce an intense blue color, known as Ruhemann's purple. A positive test (blue beads and/or solution) indicates the presence of a free amine, confirming successful Fmoc deprotection.[2] Conversely, a negative test (colorless or yellowish beads) signifies that the primary amine is still protected by the Fmoc group.[2]

It is crucial to note that the Kaiser test is unreliable for detecting secondary amines, such as the N-terminal proline.[1] Additionally, prolonged heating during the test can lead to the removal of the Fmoc group by the pyridine in the reagents, resulting in a false positive.[1][4]

The Chloranil Test

For peptides with N-terminal secondary amines like proline, the Chloranil test is a reliable alternative.[1] This test produces a blue or green color on the beads in the presence of a free secondary amine.[4]

The Isatin Test

Similar to the Chloranil test, the Isatin test is employed to detect the presence of secondary amines. A positive result, indicating successful deprotection, is visualized by the appearance of a blue color on the resin beads after heating.[1]

Quantitative Analysis: UV-Vis Spectroscopy

A quantitative assessment of Fmoc deprotection can be achieved by monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of the Fmoc cleavage reaction.[4][5] This adduct exhibits a strong UV absorbance, typically measured around 300-301 nm.[6][7]

By collecting the piperidine solution after the deprotection step and measuring its absorbance, one can quantify the amount of Fmoc group removed. This data can be used to calculate the resin loading capacity and to monitor the efficiency of the deprotection reaction over time.[6][8] This method is particularly useful for optimizing deprotection protocols and for troubleshooting difficult sequences where aggregation might hinder complete Fmoc removal.[7]

High-Resolution Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

For the most detailed and unambiguous confirmation, a small portion of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This technique provides the exact mass of the synthesized peptide, allowing for the direct confirmation of successful Fmoc deprotection and the addition of the correct amino acid. While not typically used for real-time monitoring at every step due to its time-consuming nature, LC-MS is an indispensable tool for confirming the final product and for troubleshooting failed syntheses.[9][10]

Comparison of Analytical Methods

Method Principle Detects Advantages Disadvantages Typical Application
Kaiser Test Colorimetric reaction of ninhydrin with primary amines.[1][3]Primary aminesRapid, simple, and inexpensive.Unreliable for secondary amines (e.g., Proline); can give false positives with excessive heating.[1][4]Routine monitoring of Fmoc deprotection for primary amines.
Chloranil Test Colorimetric reaction of chloranil with secondary amines.[1]Secondary aminesReliable for N-terminal proline and other secondary amines.Less commonly used than the Kaiser test.Confirmation of deprotection for secondary amines.
Isatin Test Colorimetric reaction of isatin with secondary amines.[1]Secondary aminesAlternative to the Chloranil test for secondary amines.Requires heating.[1]Confirmation of deprotection for secondary amines.
UV-Vis Spectroscopy Spectrophotometric quantification of the DBF-piperidine adduct.[4][6]Fmoc group cleavageQuantitative, allows for calculation of resin loading and reaction kinetics.[6][8]Requires a UV spectrophotometer; indirect measurement of free amines.Quantitative monitoring of deprotection efficiency and resin loading.
LC-MS Separation and mass determination of cleaved peptide fragments.[9]Exact mass of the peptideProvides definitive structural confirmation.Time-consuming, requires specialized equipment, destructive to the sample.Final product analysis and troubleshooting.

Experimental Protocols

Protocol 1: Kaiser Test

Reagents:

  • Reagent A: 5 g ninhydrin in 100 ml ethanol.[4]

  • Reagent B: 80 g phenol in 20 ml ethanol.

  • Reagent C: 2 ml of 0.001 M KCN in 98 ml pyridine.[7]

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a small test tube.[1]

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[1]

  • Heat the test tube at 100-110°C for 5 minutes.[1][2]

  • Observe the color of the beads and the solution.

    • Positive Result (Deprotection Complete): Intense blue color.[1][2]

    • Negative Result (Incomplete Deprotection): Colorless or yellow.[4]

Protocol 2: Chloranil Test

Reagents:

  • Reagent A: 1 ml acetaldehyde in 49 ml DMF.[1]

  • Reagent B: 1 g p-chloranil in 49 ml DMF.[1]

Procedure:

  • Place a small sample of resin beads (1-5 mg) in a small test tube.[1]

  • Add 1 drop of Reagent A and 1 drop of Reagent B.[1]

  • Let the mixture stand at room temperature for 5 minutes.[1]

  • Observe the color of the beads.

    • Positive Result (Deprotection Complete): Blue or green beads.[4]

    • Negative Result (Incomplete Deprotection): Colorless or yellowish beads.[4]

Protocol 3: UV-Vis Spectroscopy for Fmoc Quantification

Procedure:

  • Collect the filtrate from the Fmoc deprotection step (typically 20% piperidine in DMF) in a volumetric flask of a known volume.[6]

  • Dilute the solution with DMF to the mark.

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, using a solution of 20% piperidine in DMF as a blank.[7]

  • Calculate the resin loading or extent of deprotection using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[7]

Visualizing the Workflow

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin deprotection Treat with 20% Piperidine in DMF start->deprotection wash Wash Resin (DMF) deprotection->wash quantitative_test Quantitative Test (UV-Vis of Filtrate) deprotection->quantitative_test Collect Filtrate free_amine H2N-Peptide-Resin wash->free_amine qualitative_test Qualitative Test (Kaiser/Chloranil) free_amine->qualitative_test next_step Proceed to Next Coupling Step qualitative_test->next_step Positive repeat_deprotection Repeat Deprotection qualitative_test->repeat_deprotection Negative repeat_deprotection->deprotection

Caption: Workflow for Fmoc deprotection and confirmation.

Deprotection_Reaction Fmoc Deprotection Mechanism cluster_reactants Reactants cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Peptide H2N-Peptide-Resin Fmoc_Peptide->Peptide Base-catalyzed β-elimination CO2 CO2 Fmoc_Peptide->CO2 Piperidine Piperidine DBF_Adduct Dibenzofulvene-Piperidine Adduct (UV Active) Piperidine->DBF_Adduct Traps Dibenzofulvene

Caption: Chemical mechanism of Fmoc deprotection.

References

Validating Bioconjugate Purity: A Comparative Guide for Researchers Utilizing Fmoc-NH-PEG12-Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of novel therapeutics and diagnostics. The choice of linker, such as the widely used Fmoc-NH-PEG12-linker, and the methods for subsequent purity validation, directly impact the safety, efficacy, and reproducibility of the final product. This guide provides an objective comparison of analytical techniques for validating the purity of bioconjugates synthesized with this linker and explores emerging alternative linkers, supported by experimental data and detailed protocols.

The use of Poly(ethylene glycol) (PEG) linkers, including the Fmoc-NH-PEG12-linker, has been a cornerstone of bioconjugation, offering improved solubility, stability, and pharmacokinetic profiles to biomolecules.[1] However, the inherent heterogeneity of some PEG reagents and potential immunogenicity concerns have driven the exploration of alternatives.[1][2][3] This guide will delve into the robust analytical methods required to characterize these complex molecules and provide a comparative overview of alternative linker technologies.

Comparative Analysis of Purity Validation Methods

A multi-faceted approach is essential for the comprehensive validation of bioconjugate purity. The following table summarizes the key analytical techniques and their applicability to bioconjugates prepared with the Fmoc-NH-PEG12-linker and its alternatives.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantagesTypical Purity Range
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic radius (size and shape).Quantifies aggregates, monomer, and fragments.Robust, widely available, good for assessing aggregation.Limited resolution for species of similar size, potential for non-specific interactions with the column matrix.>95% monomer for purified conjugates.[4]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.Resolves different PEGylated species, isomers, and unreacted components.High resolving power for closely related species.Can be challenging for large, complex bioconjugates; may require method optimization to prevent protein denaturation.>98% for the main conjugate peak.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the identity of the conjugate, determines the degree of PEGylation (or other linker conjugation), and identifies impurities.High sensitivity and specificity, provides detailed molecular weight information.Complex spectra with PEGylated compounds due to polydispersity, can be challenging to quantify different species accurately.Provides mass accuracy and distribution of conjugated species.
Capillary Gel Electrophoresis (CGE) Separation based on size in a gel-filled capillary.High-resolution separation of different PEGylated forms.High efficiency and resolution, requires small sample volumes.Can be less robust than HPLC for routine analysis.High-resolution separation of species.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and environment of atoms.Can determine the degree of PEGylation and confirm the structure of the linker and its attachment site.Provides detailed structural information.Lower sensitivity compared to MS, can be complex to interpret for large biomolecules.Provides structural confirmation and stoichiometry.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results in bioconjugate purity validation.

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis

This method is suitable for the quantitative determination of high-molecular-weight species (aggregates) and the monomeric purity of the bioconjugate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A silica-based column packed with diol-bonded particles suitable for protein separations (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the bioconjugate sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.

  • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the percentage of the area of the monomer peak relative to the total peak area (aggregates + monomer + fragments).

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isomer and Impurity Analysis

This method is designed to separate the desired bioconjugate from unreacted protein, free linker, and different PEGylated isoforms.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C4 or C8 reverse-phase column with a wide pore size (e.g., 300 Å).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-60 °C.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Sample Preparation: Dilute the sample in Mobile Phase A to a concentration of 0.5-1.0 mg/mL.

  • Injection Volume: 10-20 µL.

  • Data Analysis: Analyze the chromatogram for the presence of the main conjugate peak and any impurity peaks. Purity is calculated as the percentage of the area of the main peak relative to the total peak area.

Protocol 3: Mass Spectrometry (LC-MS) for Identity and Purity Confirmation

This protocol provides a method for confirming the molecular weight of the bioconjugate and assessing the distribution of different conjugated species.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • LC System: Utilize the RP-HPLC conditions described in Protocol 2.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Range: 1000-4000 m/z.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 30-50 V.

  • Sample Preparation: The sample is prepared as for RP-HPLC analysis.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the bioconjugate and any other species present in the sample. This will confirm the identity of the product and reveal the presence of different degrees of conjugation.[5]

Experimental and Logical Workflow Diagrams

To further clarify the process of bioconjugate purity validation, the following diagrams illustrate a typical experimental workflow and the logical relationship between linker choice, purification, and final product quality.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_purification Purification cluster_validation Purity Validation Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction Biomolecule->Conjugation Linker Fmoc-NH-PEG12-Linker Linker->Conjugation Payload Payload (e.g., Drug) Payload->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Crude Product SEC_HPLC SEC-HPLC (Aggregates) Purification->SEC_HPLC Purified Bioconjugate RP_HPLC RP-HPLC (Purity, Isomers) Purification->RP_HPLC LC_MS LC-MS (Identity, Purity) Purification->LC_MS

Caption: Experimental workflow for bioconjugate synthesis, purification, and purity validation.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Linker_Choice Linker Choice (e.g., Fmoc-NH-PEG12 vs. Alternative) Purity_Validation Purity Validation (SEC, RP-HPLC, MS) Linker_Choice->Purity_Validation Purification_Method Purification Strategy Purification_Method->Purity_Validation Product_Quality Final Product Quality (Purity, Homogeneity, Stability) Purity_Validation->Product_Quality Therapeutic_Performance Therapeutic Performance (Efficacy, Safety) Product_Quality->Therapeutic_Performance

References

A Comparative Analysis of Fmoc-NH-PEG12-CH2CH2COOH and Alternative Crosslinkers for Bioconjugation and Biomaterial Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and biomaterial development, the choice of a crosslinking agent is paramount to the final product's performance, stability, and biocompatibility. This guide provides a comprehensive comparative study of Fmoc-NH-PEG12-CH2CH2COOH, a popular heterobifunctional crosslinker, against other widely used alternatives. We will delve into their chemical properties, performance metrics, and provide relevant experimental protocols to assist researchers in making informed decisions for their specific applications.

Introduction to Crosslinkers

Crosslinkers are molecules that form covalent bonds between two or more molecules, transforming simple monomers or polymers into complex, three-dimensional structures. In the realm of life sciences, they are indispensable for a myriad of applications, including:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Hydrogel Formation: Creating biocompatible scaffolds for tissue engineering and controlled drug release.

  • Protein-Peptide Conjugation: Stabilizing therapeutic proteins and peptides, and for studying protein-protein interactions.

  • Surface Modification: Immobilizing biomolecules onto surfaces for biosensors and diagnostic assays.

The ideal crosslinker possesses a balance of reactivity, specificity, stability, and biocompatibility. This guide will focus on comparing this compound with other common crosslinkers to highlight their respective advantages and disadvantages.

Comparative Analysis of Crosslinkers

This section provides a detailed comparison of this compound with other prevalent crosslinkers. The data is summarized in tables for easy reference.

Chemical and Physical Properties
FeatureThis compoundGlutaraldehydeGenipinSuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
Structure HeterobifunctionalHomobifunctionalHomobifunctionalHeterobifunctional
Reactive Groups Fmoc-protected Amine, Carboxylic AcidAldehydeAmine-reactiveNHS ester, Maleimide
Spacer Arm PEG12 (Polyethylene glycol)Alkyl chainBicyclicCyclohexane
Solubility Good in aqueous and organic solventsSoluble in waterSoluble in organic solvents, slightly soluble in waterPoor in aqueous buffers (Sulfo-SMCC is a water-soluble alternative)
Cleavability Non-cleavableNon-cleavableNon-cleavableNon-cleavable
Performance and Application Comparison
ParameterThis compoundGlutaraldehydeGenipinSMCC
Primary Applications Solid-phase peptide synthesis, bioconjugation, hydrogel formation, PROTACs[1]Tissue fixation, enzyme immobilization, hydrogel crosslinkingBiomaterial crosslinking, tissue engineeringAntibody-drug conjugation, protein-protein crosslinking
Reaction Specificity High (amine and carboxyl reactions are orthogonal)Low (reacts with primary amines)High (reacts with primary amines)High (NHS ester for amines, maleimide for thiols)
Reaction Efficiency Generally high, dependent on coupling agentsHighModerate, slower reaction kineticsHigh
Stability of Conjugate High (stable amide bond)High (stable imine bond, can undergo further reactions)High (stable crosslinks)High (stable amide and thioether bonds)
Biocompatibility Generally high due to PEG spacerCytotoxic, can elicit immune responses[2][3]Significantly less cytotoxic than glutaraldehyde[4][5]Generally good, but the linker itself can be immunogenic

Experimental Protocols

This section outlines key experimental protocols for utilizing and evaluating crosslinkers.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide.[6][7][8][9]

Materials:

  • Peptide-loaded resin (e.g., Rink amide resin)

  • This compound

  • Coupling agents: HCTU (or HATU/HOAt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Solvent: N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF for Fmoc deprotection

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-loaded resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and immediately add it to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and then DMF again (3 times).

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Final Deprotection and Cleavage: Once the synthesis is complete, the final Fmoc group can be removed, and the peptide-linker conjugate can be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).

General Protocol for Protein-Peptide Conjugation using a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol outlines a two-step process for conjugating a peptide to a protein.[10][11]

Materials:

  • Protein with available amine groups (e.g., antibody)

  • Peptide with a free thiol group (cysteine residue)

  • SMCC (or Sulfo-SMCC for aqueous reactions)

  • Reaction buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Activation:

    • Dissolve the protein in PBS at a suitable concentration (e.g., 1-5 mg/mL).

    • Add a 10-20 fold molar excess of SMCC (dissolved in a small amount of DMSO if using SMCC) to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker:

    • Remove non-reacted SMCC using a desalting column or by dialysis against PBS. This step is crucial to prevent self-conjugation of the peptide.

  • Conjugation to Peptide:

    • Immediately add the thiol-containing peptide to the maleimide-activated protein solution. A 1.5 to 5-fold molar excess of the peptide is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol to react with any remaining maleimide groups.

  • Purification: Purify the protein-peptide conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted peptide and protein.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by techniques like mass spectrometry to determine the conjugation ratio.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of crosslinkers or crosslinked materials.[12][13][14][15]

Materials:

  • Cell line of interest (e.g., HeLa, L929 fibroblasts)

  • Cell culture medium and supplements

  • Crosslinker solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing different concentrations of the crosslinker to be tested. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the crosslinker for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the crosslinker concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualizations

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_protein Protein Modification cluster_peptide Peptide Preparation cluster_conjugation Conjugation and Purification cluster_final Final Product p1 Protein (with Amine) p2 Activate with Heterobifunctional Crosslinker (e.g., SMCC) p1->p2 Step 1 p3 Activated Protein p2->p3 c1 Conjugation p3->c1 Step 2 pep1 Peptide (with Thiol) pep1->c1 c2 Purification c1->c2 c3 Characterization c2->c3 final Protein-Peptide Conjugate c3->final

Caption: A typical two-step workflow for protein-peptide conjugation using a heterobifunctional crosslinker.

Cellular Uptake Pathways of PEGylated Nanoparticles

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis NP PEGylated Nanoparticle Clathrin Clathrin-mediated NP->Clathrin Receptor Binding Caveolae Caveolae-mediated NP->Caveolae Macro Macropinocytosis NP->Macro Membrane Cell Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macro->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Endosomal Trafficking Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape

Caption: Major endocytic pathways for the cellular uptake of PEGylated nanoparticles.[1][16][17][18][19]

Conclusion

The selection of an appropriate crosslinker is a critical decision in the development of bioconjugates and biomaterials. This compound offers a versatile and biocompatible option, particularly advantageous for solid-phase peptide synthesis and applications where a hydrophilic spacer is beneficial. However, for applications requiring different reactive functionalities or where cost is a major factor, other crosslinkers such as SMCC, genipin, or even traditional agents like glutaraldehyde (with careful consideration of its toxicity) may be more suitable. By understanding the comparative properties and employing rigorous experimental validation, researchers can optimize their crosslinking strategies to achieve the desired outcomes in their therapeutic and diagnostic endeavors.

References

A Comparative Guide to the Stability of Amide Bonds Formed by Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy and stability of bioconjugates. The Fmoc-NH-PEG12-CH2CH2COOH linker, which forms a stable amide bond upon conjugation, is a versatile tool in peptide synthesis and drug delivery. This guide provides an objective comparison of the amide bond's performance against other common linkages, supported by established chemical principles and experimental data from analogous structures.

The amide bond is renowned for its exceptional stability, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group. This inherent stability makes it a preferred linkage for applications requiring long-term integrity in biological environments.

Quantitative Comparison of Linker Stability

Linker TypeBondHalf-life (t½) at pH 7.4 (Estimated)Key Cleavage Conditions
Amide -CO-NH- Years Strong acid/base, high temperature, specific enzymes
Ester-CO-O-Hours to DaysMild acid/base, esterases
Carbamate-O-CO-NH-Days to WeeksMild acid/base, esterases
Hydrazone-C=N-NH-Hours (pH dependent)Acidic pH (e.g., endosomes, lysosomes)
Disulfide-S-S-Minutes to Hours (in reducing environment)Reducing agents (e.g., glutathione in cytoplasm)

Note: The half-life values are estimations based on general chemical principles and data from various sources for structurally related compounds. Actual stability can be influenced by steric hindrance, neighboring functional groups, and specific enzymatic activity.

Experimental Protocols

To assess the stability of an amide bond, such as the one formed by this compound, a series of standardized in vitro experiments can be performed.

pH-Dependent Hydrolysis Assay

Objective: To determine the rate of hydrolytic cleavage of the amide bond at different pH values.

Protocol:

  • Prepare buffer solutions at a range of pH values (e.g., pH 4.0, 5.5, 7.4, and 9.0).

  • Dissolve the PEG-amide conjugate in each buffer to a final concentration of 1-5 mg/mL.

  • Incubate the solutions at 37°C.

  • At predetermined time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), withdraw an aliquot from each solution.

  • Quench any further reaction by adding a suitable agent (e.g., by freezing or adding a neutralizing buffer).

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact conjugate and any cleavage products.

  • Calculate the percentage of intact conjugate remaining at each time point and determine the half-life (t½) at each pH.

Serum Stability Assay

Objective: To evaluate the stability of the amide bond in the presence of serum enzymes.

Protocol:

  • Obtain fresh or frozen plasma or serum (e.g., human, mouse, or rat).

  • Dissolve the PEG-amide conjugate in a suitable buffer (e.g., PBS) and then dilute it into the serum to a final concentration of 10-100 µM. A common ratio is 25-50% serum in the final incubation mixture.[1]

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take aliquots of the reaction mixture.

  • Precipitate the serum proteins by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the conjugate and its metabolites by LC-MS/MS to quantify the remaining intact conjugate.

  • Plot the percentage of intact conjugate versus time to determine the stability profile.

Enzymatic Degradation Assay (Cathepsin B)

Objective: To assess the susceptibility of the amide bond to cleavage by a specific lysosomal protease, Cathepsin B, which is often overexpressed in tumor environments.

Protocol:

  • Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).

  • Dissolve the PEG-amide conjugate in the assay buffer to a final concentration of 1-10 µM.

  • Activate recombinant human Cathepsin B according to the manufacturer's instructions.

  • Initiate the reaction by adding the activated Cathepsin B to the conjugate solution (final enzyme concentration typically in the nanomolar range, e.g., 20-100 nM).[2]

  • Incubate the reaction at 37°C.

  • At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by acidifying the solution.[2]

  • Analyze the samples by HPLC or LC-MS/MS to measure the amount of released payload or cleavage of the conjugate.

  • Determine the rate of cleavage.

Visualizing Experimental Workflows

Amide_Bond_Stability_Workflow cluster_pH pH-Dependent Hydrolysis cluster_serum Serum Stability cluster_enzyme Enzymatic Degradation pH_start Prepare Buffers (pH 4-9) pH_dissolve Dissolve Conjugate pH_start->pH_dissolve pH_incubate Incubate at 37°C pH_dissolve->pH_incubate pH_aliquot Take Time Points pH_incubate->pH_aliquot pH_analyze HPLC Analysis pH_aliquot->pH_analyze serum_start Prepare Serum Solution serum_dissolve Dissolve Conjugate serum_start->serum_dissolve serum_incubate Incubate at 37°C serum_dissolve->serum_incubate serum_aliquot Take Time Points serum_incubate->serum_aliquot serum_precipitate Precipitate Proteins serum_aliquot->serum_precipitate serum_analyze LC-MS/MS Analysis serum_precipitate->serum_analyze enzyme_start Prepare Assay Buffer enzyme_dissolve Dissolve Conjugate enzyme_start->enzyme_dissolve enzyme_react Initiate Reaction enzyme_dissolve->enzyme_react enzyme_activate Activate Cathepsin B enzyme_activate->enzyme_react enzyme_incubate Incubate at 37°C enzyme_react->enzyme_incubate enzyme_aliquot Take Time Points enzyme_incubate->enzyme_aliquot enzyme_stop Stop Reaction enzyme_aliquot->enzyme_stop enzyme_analyze HPLC/LC-MS Analysis enzyme_stop->enzyme_analyze

Caption: Workflow for assessing amide bond stability.

Logical Comparison of Linker Stability

The choice of a linker is dictated by the desired stability profile for a given application.

Linker_Comparison cluster_stable High Stability (Systemic Circulation) cluster_cleavable Cleavable (Targeted Release) Amide Amide Carbamate Carbamate Ester Ester Hydrazone Hydrazone Disulfide Disulfide Application Application Requirement Application->Amide Long half-life (e.g., protein stabilization) Application->Ester Enzyme-mediated release (e.g., prodrugs) Application->Hydrazone pH-sensitive release (e.g., endosomal delivery) Application->Disulfide Redox-sensitive release (e.g., intracellular delivery)

Caption: Linker selection based on stability requirements.

Conclusion

The amide bond formed by the conjugation of this compound offers exceptional stability, making it an ideal choice for applications where long-term integrity of the conjugate is paramount. Compared to other common linkers such as esters, hydrazones, and disulfides, the amide bond is significantly more resistant to hydrolysis under physiological conditions. While specific enzymatic cleavage is possible, it generally requires highly specific proteases that are not ubiquitously present in systemic circulation. For researchers developing long-circulating drug conjugates, stable protein modifications, or robust diagnostic reagents, the amide linkage provides a reliable and durable connection. The provided experimental protocols offer a framework for the rigorous assessment of this stability in various contexts.

References

Optimizing PROTAC Efficacy: A Comparative Guide to PEG12 Linker Length in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the critical role of polyethylene glycol (PEG) linker length in the design and performance of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of how varying PEG12 linker lengths impact ternary complex formation and subsequent target protein degradation, supported by quantitative experimental data and detailed methodologies.

The efficacy of a PROTAC is intrinsically linked to the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC is not a passive spacer but a critical determinant of the geometry and stability of this complex.[1][2] Among the various linker types, PEG linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide delves into the impact of PEG12 linker length on PROTAC performance, offering a valuable resource for the rational design of these novel therapeutics.

The Pivotal Role of the PEG Linker in PROTAC-Mediated Degradation

The length of the PEG linker directly influences the proximity and orientation of the target protein and the E3 ligase within the ternary complex.[1] An optimal linker length is essential for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[1] Conversely, an excessively long linker may result in a non-productive complex, where the ubiquitin cannot be efficiently transferred to the target protein. Therefore, the systematic optimization of linker length is a cornerstone of successful PROTAC development.

Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths

The following sections present a compilation of experimental data from studies investigating the impact of PEG linker length on PROTAC efficacy. The data is organized into clear, comparative tables to facilitate analysis and decision-making in PROTAC design.

Impact on Ternary Complex Formation and Protein Degradation

A systematic study on VHL-recruiting BRD4 PROTACs with varying linker lengths highlights the direct correlation between ternary complex binding affinity and degradation potency.[3]

Table 1: Impact of Linker Length on Ternary Complex Affinity and BRD4 Degradation [3]

PROTACLinker DescriptionTernary Complex Binding Affinity (KLPT, nM)Cooperativity (α)DC50 (nM)Area Under the Curve (AUC)
12 Shortest Linker22 ± 23.71921.38
13 Intermediate Linker10 ± 21.73090.76
14 Longer Linker26.5 ± 414600.46
15 Even Longer Linker39 ± 50.87330.21
17 (MZ1) Reference PROTAC1.5 ± 0.513.7391.95

Data from a study on VHL-recruiting BRD4 PROTACs. KLPT represents the ternary complex binding affinity between VHL, the PROTAC, and BRD4. DC50 and AUC values were determined in A375 cells.[3]

The data clearly demonstrates that for this particular series of BRD4 degraders, there is a strong correlation between tighter ternary complex binding affinity (lower KLPT) and more potent cellular degradation (lower DC50 and higher AUC).[3] The reference PROTAC, MZ1, which has the highest ternary complex affinity, also shows the most potent degradation.[3] This underscores the importance of optimizing linker length to achieve favorable ternary complex formation.

General Trends in PEG Linker Length and Degradation Efficacy

Data compiled from various studies on different target proteins further illustrates the non-linear relationship between PEG linker length and degradation efficiency, emphasizing the need for empirical optimization for each new PROTAC system.

Table 2: Degradation Efficacy of PROTACs with Varying PEG Linker Lengths for Different Targets [1]

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα VHL12~5000~75Cyrus et al.[1]
ERα VHL16Not specified>90Cyrus et al.[1]
TBK1 VHL< 12Inactive-Arvinas[1]
TBK1 VHL21396Arvinas[1]
CDK9 DDB11 µMNot specifiedTime-dependent degradation[1]

Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution.[1]

Visualizing PROTAC Mechanisms and Workflows

To provide a clearer understanding of the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis with Varying PEG Linker Lengths biophysical Biophysical Assays (SPR, ITC) start->biophysical cellular Cell-Based Assays (Western Blot, In-Cell Western) start->cellular data_analysis Data Analysis biophysical->data_analysis Determine Kd, Kon, Koff, Cooperativity (α) cellular->data_analysis Determine DC50, Dmax conclusion Identify Optimal Linker Length data_analysis->conclusion

General experimental workflow for evaluating PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs with different linker lengths. The following are generalized protocols for key experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein (e.g., BRD4)

  • PROTACs with varying PEG linker lengths

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction: Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding kinetics.

  • Ternary Interaction: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase surface to measure the ternary complex formation and dissociation.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and calculate the equilibrium dissociation constant (KD).

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTACs with varying PEG linker lengths

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTACs in the same buffer to minimize heats of dilution.

  • Binary Titration: Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.

  • Ternary Titration: Pre-saturate the E3 ligase with the target protein and then titrate the PROTAC into this pre-formed binary complex.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters.

  • Cooperativity Calculation: Cooperativity can be assessed by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.

In-Cell Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein (e.g., A375 for BRD4)

  • Cell culture reagents

  • PROTACs with varying PEG linker lengths

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting equipment

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies for the target protein and a loading control.

  • Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

  • DC50 and Dmax Determination: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design, with a profound impact on ternary complex formation and subsequent target protein degradation. The experimental data presented in this guide unequivocally demonstrates that a systematic approach to linker length optimization is essential for the development of potent and selective protein degraders. By employing robust biophysical and cellular assays, researchers can effectively compare the performance of different linker constructs and identify the optimal design for their specific target and E3 ligase combination. The detailed protocols and visualizations provided herein serve as a valuable resource for guiding the rational design and evaluation of next-generation PROTAC therapeutics.

References

Comparison Guide: Evaluating the Hydrophilicity of Conjugates with Different PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the physicochemical properties of bioconjugates is paramount to achieving desired therapeutic outcomes. The use of Polyethylene Glycol (PEG) linkers is a well-established strategy to enhance the hydrophilicity, solubility, and stability of molecules like antibody-drug conjugates (ADCs), proteins, and peptides.[1][2][3] The length of the PEG linker is a critical parameter that can be modulated to fine-tune these properties.[1] This guide provides a comparative analysis of how different PEG linker lengths affect the hydrophilicity of conjugates, supported by experimental data and detailed protocols.

The Role of PEG Linker Length

PEG is an inherently hydrophilic polymer.[2] When conjugated to a biomolecule, it creates a protective hydration shell that shields the molecule from enzymatic degradation and recognition by the immune system.[3] Longer PEG chains generally lead to a more pronounced hydrophilic effect, which translates to:

  • Increased Aqueous Solubility: Particularly beneficial for hydrophobic drug payloads, enhancing their suitability for intravenous administration.[1][4]

  • Reduced Aggregation: By masking hydrophobic regions on the protein surface, PEG linkers can prevent self-association and improve the stability of the conjugate in solution.[5][6]

  • Improved Pharmacokinetics: A larger hydrodynamic radius resulting from longer PEG chains reduces renal clearance, leading to a longer circulation half-life.[1][3]

However, there is a trade-off to consider. Excessively long PEG chains can sometimes lead to decreased biological activity due to steric hindrance, masking the active site of the biomolecule.[1] Therefore, selecting the optimal PEG linker length is a crucial step in the design of bioconjugates.

Data Presentation: Impact of PEG Linker Length on Hydrophilicity

The following table summarizes experimental data illustrating the relationship between PEG linker length and various hydrophilicity-related parameters. The data is compiled from multiple studies to provide a comparative overview.

Conjugate Type PEG Linker Length Analytical Method Observed Result Interpretation Citation
Antibody-Drug Conjugate (ADC)No PEGHICShorter Retention TimeHigher Hydrophobicity[5][6]
Antibody-Drug Conjugate (ADC)Linear PEG24HICLonger Retention TimeIncreased Hydrophilicity[5][6]
Antibody-Drug Conjugate (ADC)2x Pendant PEG12HICLongest Retention TimeMaximum Hydrophilicity and Stability[5][6]
Affibody-Drug Conjugate4 kDa PEGPharmacokinetic Study2.5-fold increase in half-lifeImproved Hydrophilicity & Size[7]
Affibody-Drug Conjugate10 kDa PEGPharmacokinetic Study11.2-fold increase in half-lifeSignificantly Improved Hydrophilicity & Size[7]
PDMS Polymer NetworkPEG/PDMS ratio: 0/1Contact Angle105°Highly Hydrophobic Surface[8]
PDMS Polymer NetworkPEG/PDMS ratio: 4/1Contact Angle~75°Increased Surface Hydrophilicity[8]
PDMS Polymer NetworkPEG/PDMS ratio: 6/1Contact Angle55°Highly Hydrophilic Surface[8]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the hydrophilicity of PEGylated conjugates are provided below.

HIC separates molecules based on their surface hydrophobicity. It is an excellent method for comparing the relative hydrophobicity of different bioconjugates. Less hydrophobic molecules, such as those with longer PEG chains, will elute earlier from the column.

Protocol:

  • Column and Buffers:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.

    • Buffer A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Buffer B (Low Salt): 50 mM sodium phosphate, pH 7.0.

  • Sample Preparation:

    • The conjugate sample is diluted to a concentration of 1-2 mg/mL in Buffer A.

    • The sample is filtered through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient:

      • 0-5 min: 100% Buffer A (binding phase).

      • 5-25 min: Linear gradient from 100% Buffer A to 100% Buffer B (elution phase).

      • 25-30 min: 100% Buffer B (column wash).

      • 30-35 min: Re-equilibration with 100% Buffer A.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • The retention time of the main peak for each conjugate is recorded.

    • A shorter retention time indicates lower hydrophobicity (i.e., higher hydrophilicity).

RP-HPLC separates molecules based on their hydrophobicity, with more hydrophobic molecules having a stronger interaction with the non-polar stationary phase and thus eluting later.[]

Protocol:

  • Column and Buffers:

    • Column: A reversed-phase column (e.g., C4 or C8) suitable for protein separations.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • The conjugate sample is diluted to 0.5-1.0 mg/mL in Mobile Phase A.

    • The sample is filtered through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column Temperature: 60-80 °C to improve peak shape and recovery.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient: A shallow gradient from low to high percentage of Mobile Phase B is typically used to effectively separate species with different hydrophobicities. For example:

      • 0-5 min: 20% Mobile Phase B.

      • 5-35 min: Linear gradient from 20% to 70% Mobile Phase B.

      • 35-40 min: Gradient to 95% Mobile Phase B (wash).

      • 40-45 min: Re-equilibration with 20% Mobile Phase B.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Compare the retention times of the different conjugates. A shorter retention time corresponds to a more hydrophilic conjugate.

This method directly measures the hydrophilicity of a surface by determining the contact angle of a water droplet.[8] It is particularly useful for evaluating materials where PEG has been incorporated.

Protocol:

  • Surface Preparation:

    • A thin, uniform film of the PEGylated conjugate or polymer is prepared on a solid substrate (e.g., a glass slide).

    • The surface is allowed to dry completely in a dust-free environment.

  • Measurement:

    • A goniometer or contact angle measuring instrument is used.

    • A small droplet (1-5 µL) of deionized water is carefully placed onto the prepared surface.

    • The instrument's camera captures a profile image of the droplet on the surface.

  • Data Analysis:

    • Software is used to measure the angle formed between the surface and the tangent of the water droplet at the point of contact.

    • Measurements are typically repeated at multiple locations on the surface to ensure reproducibility.

    • A lower contact angle indicates a more hydrophilic surface.

Mandatory Visualization

The following diagrams illustrate the conceptual relationship between PEG linker length and the resulting hydrophilicity of a bioconjugate.

G cluster_0 Bioconjugate Design cluster_1 PEG Linker Length Variation cluster_2 Resulting Conjugate Properties Molecule Core Biomolecule (e.g., Antibody) Linker PEG Linker Molecule->Linker Payload Hydrophobic Payload (e.g., Drug) Linker->Payload ShortPEG Short PEG Chain (e.g., PEG4, PEG8) Linker->ShortPEG Choice LongPEG Long PEG Chain (e.g., PEG24, 2kDa) Linker->LongPEG Choice Hydrophobic Higher Hydrophobicity ShortPEG->Hydrophobic Leads to Hydrophilic Higher Hydrophilicity LongPEG->Hydrophilic Leads to

Caption: Logical flow from PEG linker choice to conjugate hydrophobicity.

G cluster_workflow Experimental Workflow for Hydrophilicity Assessment start Prepare Conjugates with Varying PEG Lengths hic Hydrophobic Interaction Chromatography (HIC) start->hic rphplc Reversed-Phase HPLC (RP-HPLC) start->rphplc contact_angle Contact Angle Measurement start->contact_angle analysis Analyze Data: Retention Times Contact Angles hic->analysis rphplc->analysis contact_angle->analysis conclusion Correlate PEG Length with Hydrophilicity analysis->conclusion

Caption: Workflow for experimental evaluation of conjugate hydrophilicity.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development handle a wide array of chemical compounds daily. Among them, Fmoc-NH-PEG12-CH2CH2COOH, a valuable tool in peptide synthesis and bioconjugation, requires careful management from procurement to disposal. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on potential hazards and safety measures.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May be harmful if swallowed.[2]

  • Very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.

PPE ItemSpecification
Gloves Chemical resistant
Eye Protection Safety goggles or face shield
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal company. This ensures that the compound is managed in a way that minimizes its impact on the environment and complies with regulations.

  • Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.

  • Waste Container: Place the segregated waste into a clearly labeled, sealed, and leak-proof container. The label should include the chemical name ("this compound") and appropriate hazard symbols.

  • Accidental Spills: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[3] Do not use combustible materials. Place the absorbent material into a designated chemical waste container. Ensure the area is well-ventilated. Prevent the spill from entering drains or waterways.[1][2]

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with the compound by scrubbing with alcohol.[1]

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3]

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed and approved waste disposal service. Provide them with a copy of the Safety Data Sheet.

Crucially, do not dispose of this compound down the drain or in general waste. [3] Its toxicity to aquatic life necessitates specialized disposal to prevent environmental contamination.[2]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Accidental Spill? start->is_spill absorb Absorb with Inert Material (e.g., vermiculite, sand) is_spill->absorb Yes is_unused Unused Product or Contaminated Material? is_spill->is_unused No containerize_spill Place in Labeled Chemical Waste Container absorb->containerize_spill decontaminate Decontaminate Surfaces with Alcohol containerize_spill->decontaminate store Store Securely for Disposal decontaminate->store containerize_waste Place in Labeled Chemical Waste Container is_unused->containerize_waste Yes containerize_waste->store disposal_service Contact Approved Waste Disposal Service store->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Decision workflow for the disposal of this compound.

References

Comprehensive Safety and Handling Guide for Fmoc-NH-PEG12-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Fmoc-NH-PEG12-CH2CH2COOH, ensuring the safety of researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks and maintain a safe laboratory environment.

Hazard Identification and Safety Data Summary

This compound is classified as a substance that can cause skin and serious eye irritation[1]. It may also be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[2]. The chemical, physical, and toxicological properties have not been thoroughly investigated for all similar compounds, warranting a cautious approach[3].

Key Safety Information:

PropertyValueSource
GHS Classification Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1][2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects[1][2]
Signal Word Warning[1]
Molecular Formula C42H65NO16[1][4]
Molecular Weight 839.97 g/mol [1]

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure, the following personal protective equipment is mandatory when handling this compound and associated reagents.

  • Hand Protection : Wear chemically resistant, powder-free gloves such as nitrile or neoprene[5][6]. Double gloving is recommended, especially when handling hazardous drugs[5]. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical occurs[7].

  • Eye and Face Protection : Use chemical safety goggles that meet the ANSI Z.87.1 1989 standard[7]. In situations with a risk of splashing or aerosol generation, a face shield worn over safety goggles is required[5][7][8].

  • Skin and Body Protection : A disposable, polyethylene-coated polypropylene gown or a clean laboratory coat that is buttoned and fits properly should be worn to cover as much skin as possible[5][7]. Ensure that long pants and closed-toe, closed-heel shoes are worn[7].

  • Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1][3]. If a fume hood is not feasible or when handling large quantities, a respirator (such as an N95 or higher) may be necessary[7][8].

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents[3].

  • Ensure the container is tightly sealed.

3.2. Preparation and Use:

  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within a certified chemical fume hood.

  • Weighing : When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving : If dissolving the compound, add the solvent slowly to the solid to avoid splashing. Common solvents for Fmoc deprotection, such as dimethylformamide (DMF), should be handled with care due to their own associated hazards[9].

  • Reaction : The Fmoc group is typically removed using a mild base like piperidine[9][10]. This process should be carried out in a closed system or within a fume hood.

  • Post-Reaction : After the reaction is complete, proceed with the appropriate workup and purification steps, maintaining all PPE.

3.3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Prevent further leakage or spillage if it is safe to do so[1].

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a designated chemical waste container[1][3].

  • Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol[1].

  • Do not flush the chemical down the drain[1][3].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Dispose of the compound and any contaminated materials (e.g., gloves, absorbent material) in a designated, labeled hazardous waste container. The container should be sent to an approved waste disposal plant[2].

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Regulatory Compliance : All disposal activities must be in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Receive & Inspect Chemical B Store in Designated Area A->B C Don Personal Protective Equipment (PPE) B->C D Weigh Solid Compound C->D E Dissolve in Appropriate Solvent D->E F Perform Chemical Reaction (e.g., Fmoc Deprotection) E->F G Quench Reaction & Workup F->G H Collect Waste in Labeled Container G->H I Decontaminate Work Area & Equipment G->I J Dispose of Waste via Certified Vendor H->J I->C Remove PPE

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-NH-PEG12-CH2CH2COOH
Reactant of Route 2
Reactant of Route 2
Fmoc-NH-PEG12-CH2CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.